Product packaging for A-966492(Cat. No.:)

A-966492

Cat. No.: B8051067
M. Wt: 324.4 g/mol
InChI Key: AHIVQGOUBLVTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-966492 is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17FN4O B8051067 A-966492

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-4-pyrrolidin-2-ylphenyl)-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIVQGOUBLVTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-966492 Mechanism of Action in DNA Repair: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-966492 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2. Its mechanism of action in the context of DNA repair is centered on the concept of "synthetic lethality." By inhibiting PARP's enzymatic activity, this compound prevents the repair of DNA single-strand breaks (SSBs). In proliferating cells, these unrepaired SSBs lead to the collapse of replication forks, generating highly cytotoxic DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway—often due to mutations in genes like BRCA1 or BRCA2—the accumulation of these DSBs cannot be efficiently resolved, leading to genomic instability and ultimately, cell death. This targeted approach spares healthy cells with functional HR pathways, providing a therapeutic window for cancers with a "BRCAness" phenotype. This guide provides a comprehensive overview of the core mechanism, quantitative data, relevant experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition of PARP Isoforms by this compound

TargetKi (nM)IC50 (nM)
PARP11[1][2]2.9[3]
PARP21.5[1][2]1.8[3]
PARP3->1000[3]
TNKS1 (PARP5a)->10000[3]
PARP10->10000[3]
PARP14->10000[3]

Table 2: Cellular Activity and In Vivo Efficacy of this compound

Assay / ModelMetricValue / Observation
Whole Cell PARP Inhibition (C41 cells)EC501 nM[1]
BRCA1-deficient MX-1 Breast Cancer XenograftTumor Growth Reduction (single agent)46% at 100 mg/kg/day; 92% at 200 mg/kg/day[4]
B16F10 Murine Melanoma ModelCombination TherapySignificantly enhances the efficacy of temozolomide[1][4]

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for this compound is the inhibition of PARP1 and PARP2, which are critical enzymes in the base excision repair (BER) pathway responsible for resolving DNA single-strand breaks.

The process unfolds as follows:

  • PARP Inhibition and Trapping: this compound binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing poly(ADP-ribose) (PAR) chains. This not only inhibits their enzymatic activity but also "traps" the PARP protein on the DNA at the site of the single-strand break. This trapped PARP-DNA complex is a significant steric hindrance.

  • Replication Fork Collapse: During the S-phase of the cell cycle, when the DNA replication machinery encounters an unrepaired SSB or a trapped PARP-DNA complex, the replication fork stalls and subsequently collapses. This collapse results in the formation of a one-sided DNA double-strand break, a highly toxic lesion.

  • Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently and accurately repaired by the homologous recombination (HR) pathway, which involves proteins like BRCA1, BRCA2, and RAD51. However, in cancer cells with mutations in BRCA1, BRCA2, or other HR pathway genes, this repair mechanism is compromised. The inability to repair the DSBs generated by this compound leads to the accumulation of extensive genomic damage, triggering cell cycle arrest and apoptosis. This selective killing of HR-deficient cells is termed synthetic lethality.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows associated with characterizing the mechanism of action of this compound.

Signaling Pathway

G cluster_0 DNA Damage & PARP Inhibition cluster_1 Replication & DSB Formation cluster_2 Cell Fate Determination ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruits a966492 This compound a966492->parp inhibits & traps parp_trapped Trapped PARP-DNA Complex parp->parp_trapped replication_fork Replication Fork parp_trapped->replication_fork blocks fork_collapse Replication Fork Collapse replication_fork->fork_collapse dsb Double-Strand Break (DSB) fork_collapse->dsb hr_proficient HR-Proficient Cell (e.g., Normal Cell) dsb->hr_proficient hr_deficient HR-Deficient Cell (e.g., BRCA-mutant) dsb->hr_deficient hr_repair Homologous Recombination (BRCA1/2, RAD51) hr_proficient->hr_repair activates genomic_instability Genomic Instability hr_deficient->genomic_instability fails to repair, leading to cell_survival Cell Survival & Proliferation hr_repair->cell_survival leads to apoptosis Apoptosis genomic_instability->apoptosis triggers

This compound Mechanism of Action: Signaling Pathway
Experimental Workflows

G cluster_0 γH2AX Immunofluorescence Workflow start_gamma Seed cells on coverslips treat_gamma Treat with this compound or vehicle control start_gamma->treat_gamma fix Fix with 4% PFA treat_gamma->fix perm Permeabilize with Triton X-100 fix->perm block Block with BSA perm->block primary_ab_gamma Incubate with primary antibody (anti-γH2AX) block->primary_ab_gamma secondary_ab_gamma Incubate with fluorescent secondary antibody primary_ab_gamma->secondary_ab_gamma mount Mount with DAPI secondary_ab_gamma->mount image_gamma Image with fluorescence microscope mount->image_gamma analyze_gamma Quantify γH2AX foci per nucleus image_gamma->analyze_gamma

Workflow for γH2AX Foci Formation Assay

G cluster_1 RAD51 Foci Formation Workflow start_rad51 Seed HR-deficient and proficient cells treat_rad51 Treat with this compound to induce DSBs start_rad51->treat_rad51 fix_rad51 Fix and permeabilize cells treat_rad51->fix_rad51 block_rad51 Block non-specific binding fix_rad51->block_rad51 primary_ab_rad51 Incubate with primary antibody (anti-RAD51) block_rad51->primary_ab_rad51 secondary_ab_rad51 Incubate with fluorescent secondary antibody primary_ab_rad51->secondary_ab_rad51 mount_rad51 Mount with DAPI secondary_ab_rad51->mount_rad51 image_rad51 Image S/G2 phase cells mount_rad51->image_rad51 analyze_rad51 Quantify RAD51 foci (>5 foci/nucleus = positive) image_rad51->analyze_rad51

Workflow for RAD51 Foci Formation Assay

G cluster_2 Clonogenic Survival Assay Workflow start_clono Seed cells at low density treat_clono Treat with varying concentrations of this compound start_clono->treat_clono incubate_clono Incubate for 7-14 days (until colonies form) treat_clono->incubate_clono fix_stain_clono Fix with methanol and stain with crystal violet incubate_clono->fix_stain_clono count_clono Count colonies (>50 cells) fix_stain_clono->count_clono calculate_sf Calculate Surviving Fraction (SF) count_clono->calculate_sf

Workflow for Clonogenic Survival Assay

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PARP inhibitors like this compound.

Protocol 1: In Vitro PARP1/2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP enzymes.

Materials:

  • Purified recombinant human PARP1 or PARP2 enzyme.

  • [3H]-NAD+ (Nicotinamide adenine dinucleotide, radiolabeled).

  • Biotinylated Histone H1 (substrate).

  • Activated calf thymus DNA (slDNA).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl2.

  • Stop Solution: 1.5 mM benzamide.

  • Streptavidin-coated scintillation plates (e.g., FlashPlate).

  • Microplate scintillation counter.

  • This compound stock solution (in DMSO).

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of 2x enzyme mixture containing PARP1 (e.g., 2 nM) or PARP2 (e.g., 8 nM), biotinylated histone H1 (400 nM), and slDNA (400 nM) to each well containing the diluted inhibitor.

  • Initiate the reaction by adding 50 µL of 2x [3H]-NAD+ substrate mixture (e.g., 3 µM).

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding 150 µL of stop solution (1.5 mM benzamide).

  • Transfer 170 µL of the stopped reaction mixture to a streptavidin-coated scintillation plate.

  • Incubate for 1 hour at room temperature to allow the biotinylated, poly-ADP-ribosylated histones to bind to the plate.

  • Wash the plate to remove unbound [3H]-NAD+.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis. Ki values can be determined from inhibition curves at various substrate concentrations.[5]

Protocol 2: γH2AX Foci Formation Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay visualizes and quantifies the formation of γH2AX foci, a surrogate marker for DNA DSBs.

Materials:

  • Cells of interest (e.g., BRCA-mutant and BRCA-wild-type).

  • Glass coverslips in a multi-well plate.

  • This compound.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (e.g., clone JBW301).

  • Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG.

  • Mounting Medium with DAPI.

  • Fluorescence microscope.

Methodology:

  • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Remove the media and wash the cells once with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). Typically, cells with >10 foci are considered positive for significant DNA damage.

Protocol 3: RAD51 Foci Formation Assay for Homologous Recombination Competency

This assay assesses the functional status of the HR pathway by measuring the recruitment of RAD51 to sites of DNA damage.

Materials:

  • Same as for the γH2AX assay, with the following substitution:

  • Primary Antibody: Rabbit anti-RAD51 polyclonal antibody.

  • Secondary Antibody: Alexa Fluor-conjugated anti-rabbit IgG.

Methodology:

  • Follow steps 1-8 of the γH2AX protocol.

  • Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Follow steps 12-15 of the γH2AX protocol, quantifying the number of RAD51 foci per nucleus. A functional HR response is indicated by a significant increase in the percentage of cells with RAD51 foci following treatment with a DNA damaging agent. In the context of this compound, HR-deficient cells will fail to form RAD51 foci despite the presence of DSBs (indicated by γH2AX staining).

Conclusion

This compound is a highly potent inhibitor of PARP1 and PARP2, which leverages the principle of synthetic lethality to selectively target cancer cells with deficiencies in the homologous recombination DNA repair pathway. Its mechanism of action, involving the trapping of PARP on DNA and the subsequent generation of irreparable double-strand breaks during replication, provides a clear rationale for its application in BRCA-mutated and other HR-deficient tumors. The experimental protocols and quantitative data presented herein offer a technical framework for the continued investigation and development of this compound and other PARP inhibitors as targeted cancer therapeutics.

References

A-966492: A Deep Dive into its Cellular Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

A-966492 has emerged as a highly potent and structurally distinct small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP1 and PARP2.[1][2][3][4][5] This technical guide provides a comprehensive overview of the cellular function of this compound, its mechanism of action, and its potential applications in therapeutic strategies, particularly in oncology.

Core Mechanism of Action: Inhibition of PARP and DNA Damage Repair

This compound exerts its cellular effects by potently inhibiting the enzymatic activity of PARP1 and PARP2.[1][2][3][4][5][6] These enzymes play a critical role in the DNA damage response (DDR), a network of pathways that cells use to identify and repair damaged DNA.[7][8][9] PARP1, in particular, is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.

By binding to the catalytic domain of PARP1 and PARP2, this compound prevents this PARylation process. The inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[8] This concept is known as synthetic lethality and forms the basis for the therapeutic application of PARP inhibitors in specific cancer types.

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound against PARP enzymes has been quantified in various assays. The following tables summarize the key potency metrics.

Enzyme Inhibition Constant (Ki)
PARP11 nM[1][2][3][4][5]
PARP21.5 nM[1][2][3][4]
Assay Type Cell Line Potency Metric (EC50)
Whole Cell AssayC411 nM[1][2][4][5]
Synergistic Effects with Chemotherapeutic Agents

A significant aspect of this compound's function is its ability to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents. For instance, this compound has been shown to significantly enhance the efficacy of temozolomide (TMZ), an alkylating agent that induces DNA lesions.[1][3] By inhibiting PARP-mediated repair of TMZ-induced DNA damage, this compound increases the cytotoxic burden on cancer cells, leading to enhanced anti-tumor activity.[1][6] This synergistic relationship has been observed in preclinical models of melanoma and breast cancer.[1][3][6]

Experimental Protocols

PARP Enzyme Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on PARP enzyme activity.

Methodology:

  • Reaction Setup: The assay is performed in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCl2.[1]

  • Component Addition: The reaction mixture includes 1.5 μM [3H]-NAD+ (as a substrate), 200 nM biotinylated histone H1 (as a PAR acceptor), 200 nM single-stranded DNA (to activate PARP), and either 1 nM PARP1 or 4 nM PARP2 enzyme.[1]

  • Initiation and Termination: The reaction is initiated by adding the NAD+ substrate mixture to the enzyme mixture. After a defined incubation period, the reaction is terminated by the addition of a high concentration of benzamide (1.5 mM), a known PARP inhibitor.[1]

  • Detection: The amount of PARylated histone H1 is quantified using a streptavidin-coated FlashPlate and a microplate scintillation counter.[1] Ki values are determined from inhibition curves generated at various substrate concentrations.[1][3]

Whole Cell PARP Inhibition Assay

This assay measures the ability of this compound to inhibit PARP activity within a cellular context.

Methodology:

  • Cell Treatment: C41 cells are seeded in a 96-well plate and treated with varying concentrations of this compound for 30 minutes.[1][3]

  • DNA Damage Induction: PARP activity is stimulated by inducing DNA damage with 1 mM hydrogen peroxide (H2O2) for 10 minutes.[1][3]

  • Cell Fixation and Permeabilization: Cells are washed with ice-cold PBS and fixed with a prechilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[1][3]

  • Immunodetection of PAR: After rehydration, the plates are blocked, and the levels of PAR are detected using an antibody specific for poly(ADP-ribose). The signal is then quantified to determine the EC50 of this compound.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the function of this compound, the following diagrams illustrate its mechanism of action and the workflow of a key experimental protocol.

cluster_0 Cellular Response to DNA Damage cluster_1 This compound Mechanism of Action DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis PARP1->PARylation PARP1_Inhibition PARP1 Inhibition Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair A966492 This compound A966492->PARP1_Inhibition Accumulated_SSBs Accumulation of SSBs PARP1_Inhibition->Accumulated_SSBs Replication_Fork_Collapse Replication Fork Collapse Accumulated_SSBs->Replication_Fork_Collapse DSBs Double-Strand Breaks Replication_Fork_Collapse->DSBs Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSBs->Cell_Death

Figure 1: Mechanism of action of this compound in the context of DNA damage repair.

cluster_workflow Whole Cell PARP Inhibition Assay Workflow start Seed C41 cells in 96-well plate treat Treat with this compound start->treat damage Induce DNA damage (H2O2) treat->damage fix Fix and permeabilize cells damage->fix block Block non-specific binding fix->block primary_ab Incubate with anti-PAR antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect and quantify signal secondary_ab->detect end Determine EC50 detect->end

Figure 2: Experimental workflow for the whole cell PARP inhibition assay.

Conclusion

This compound is a potent dual inhibitor of PARP1 and PARP2 that disrupts the cellular response to DNA damage. Its ability to induce synthetic lethality in homologous recombination-deficient cancer cells and to synergize with DNA-damaging agents underscores its significant therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced cellular functions of this promising inhibitor and its development as a cancer therapeutic.

References

A-966492: A Potent Dual Inhibitor of PARP1 and PARP2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Overview of the Discovery, Preclinical Development, and Mechanism of Action

Abstract

A-966492 is a novel and potent small molecule inhibitor targeting Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] Developed as a promising anti-cancer agent, this compound has demonstrated significant preclinical efficacy, both as a monotherapy in cancers with specific DNA repair deficiencies and as a chemosensitizer and radiosensitizer in combination with other therapies.[1][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties and preclinical characterization. Detailed experimental protocols and structured data summaries are presented to provide researchers and drug development professionals with a thorough understanding of this compound.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[4] In the context of cancer, inhibiting PARP has emerged as a key therapeutic strategy, particularly for tumors harboring defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations. The concept of synthetic lethality, where the simultaneous loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, provides the foundational rationale for PARP inhibition in these cancers. This compound was developed as a potent inhibitor of both PARP1 and PARP2, the two most abundant and well-characterized members of the PARP family involved in DNA single-strand break repair.

Discovery and Optimization

This compound is a structurally distinct benzimidazole carboxamide derivative.[5] Its development stemmed from optimization efforts focused on phenyl-substituted benzimidazole carboxamide scaffolds to identify highly potent and efficacious PARP inhibitors.[5] The synthesis and structure-activity relationship (SAR) studies aimed to enhance enzymatic and cellular potency while maintaining favorable pharmaceutical properties.[4]

Mechanism of Action

This compound exerts its therapeutic effect through the competitive inhibition of PARP1 and PARP2. By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzymes, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of DNA damage. This inhibition of PARP activity leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with deficient HRR pathways, these double-strand breaks cannot be effectively repaired, leading to genomic instability and ultimately cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Single_Strand_Break DNA Single-Strand Break PARP1_PARP2 PARP1 / PARP2 Activation DNA_Single_Strand_Break->PARP1_PARP2 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_PARP2->PAR_Synthesis DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DNA_Repair_Recruitment SSB_Repair Single-Strand Break Repair DNA_Repair_Recruitment->SSB_Repair Replication_Fork_Collapse Replication Fork Collapse SSB_Repair->Replication_Fork_Collapse During S-Phase A966492 This compound A966492->PARP1_PARP2 Inhibition Inhibition DNA_Double_Strand_Break DNA Double-Strand Break Replication_Fork_Collapse->DNA_Double_Strand_Break Cell_Death Cell Death (Synthetic Lethality in HRR-deficient cells) DNA_Double_Strand_Break->Cell_Death

Caption: Simplified signaling pathway of PARP inhibition by this compound.

Pharmacological Properties

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of both PARP1 and PARP2, with inhibitory constants (Ki) in the low nanomolar range. It also demonstrates excellent potency in cellular assays.

Target Assay Type Value Reference
PARP1Enzyme Inhibition (Ki)1 nM[1][2]
PARP2Enzyme Inhibition (Ki)1.5 nM[1][2]
PARP1Whole Cell (EC50)1 nM[1][2]
Pharmacokinetics

Preclinical studies in multiple species have demonstrated that this compound possesses excellent pharmaceutical properties, including oral bioavailability and the ability to cross the blood-brain barrier.

Species Oral Bioavailability Half-life (t1/2) Reference
Sprague-Dawley Rats34-72%1.7-1.9 hours[1]
Beagle Dogs34-72%1.7-1.9 hours[1]
Cynomolgus Monkeys34-72%1.7-1.9 hours[1]

Preclinical Efficacy

Monotherapy in BRCA-deficient Models

This compound has shown significant single-agent activity in preclinical models of cancers with BRCA1 deficiencies. In an MX-1 breast cancer xenograft model, this compound demonstrated dose-dependent tumor growth inhibition.[6]

Model Dose Tumor Growth Inhibition Reference
MX-1 Mouse Xenograft100 mg/kg/day46%[6]
MX-1 Mouse Xenograft200 mg/kg/day92%[6]
Combination Therapy

This compound has been shown to significantly enhance the efficacy of DNA-damaging agents such as temozolomide (TMZ) and carboplatin, as well as radiotherapy.[1][2][3]

  • In combination with Temozolomide (TMZ): this compound demonstrated significant enhancement of TMZ's efficacy in a murine B16F10 syngeneic melanoma model.[1]

  • In combination with Carboplatin: It also showed efficacy in combination with carboplatin in an MX-1 breast cancer xenograft model.[2]

  • As a Radiosensitizer: In a study on glioblastoma spheroids, this compound in combination with topotecan and radiation yielded enhanced cell killing.[3]

Experimental Protocols

PARP Enzyme Inhibition Assay

PARP_Enzyme_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare 2X enzyme mixture (PARP1 or PARP2, slDNA) and 2X substrate mixture ([3H]-NAD+, biotinylated histone H1) Start->Prepare_Reaction_Mixture Add_Inhibitor Add this compound at varying concentrations Prepare_Reaction_Mixture->Add_Inhibitor Initiate_Reaction Initiate reaction by mixing enzyme and substrate mixtures Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Terminate_Reaction Terminate reaction with 1.5 mM benzamide Incubate->Terminate_Reaction Transfer Transfer to streptavidin-coated Flash Plates Terminate_Reaction->Transfer Incubate_2 Incubate for 1 hour Transfer->Incubate_2 Measure_Signal Count using a TopCount microplate scintillation counter Incubate_2->Measure_Signal Analyze_Data Determine Ki from inhibition curves Measure_Signal->Analyze_Data End End Analyze_Data->End

References

A-966492: A Potent Dual Inhibitor of PARP1 and PARP2 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a highly potent and structurally distinct benzimidazole analogue that acts as a chemical probe for the dual inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1] With nanomolar potency, excellent cell-based activity, oral bioavailability across multiple species, and the ability to penetrate the blood-brain barrier, this compound serves as a valuable tool for investigating the therapeutic potential of PARP inhibition in various preclinical models of cancer and other diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of both PARP1 and PARP2, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation disrupts critical DNA damage repair pathways, particularly the base excision repair (BER) pathway for single-strand breaks. In the context of cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication, a concept known as synthetic lethality.[3]

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound
TargetAssay TypeValueReference
PARP1Ki (inhibition constant)1 nM[1][4][5][6]
PARP2Ki (inhibition constant)1.5 nM[1][5][6]
PARP1EC50 (whole cell assay)1 nM[1][4]
PARP1IC50 (enzymatic assay)Nanomolar range[7]
PARP2IC50 (enzymatic assay)Nanomolar range[7]
PARP3IC50 (enzymatic assay)Less potent inhibition[7]
TNKS1IC50 (enzymatic assay)Less potent inhibition[7]
PARP10IC50 (enzymatic assay)Less potent inhibition[7]
PARP14IC50 (enzymatic assay)Less potent inhibition[7]
Table 2: In Vivo Properties and Efficacy of this compound
Property/ModelFindingReference
Oral Bioavailability34-72% in rats, dogs, and monkeys[1]
Blood-Brain BarrierCrosses the blood-brain barrier[1][2]
B16F10 Melanoma ModelEnhances efficacy of temozolomide (TMZ)[1][2]
MX-1 Breast Cancer XenograftSingle agent and combination efficacy[1][2]
Glioblastoma Spheroids (U87MG)Radiosensitization effect[8]

Experimental Protocols

PARP Enzyme Inhibition Assay (Cell-Free)

This protocol describes a scintillation proximity assay (SPA) to determine the inhibitory activity of this compound against purified PARP1 and PARP2 enzymes.

  • Reaction Buffer: Prepare a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCl2.[1]

  • Reaction Mixture: In a 96-well white plate, combine the following components in a final volume of 50 µL:

    • 1 nM PARP-1 or 4 nM PARP-2 enzyme.[1]

    • 200 nM biotinylated histone H1.[1]

    • 200 nM sonicated DNA (slDNA).[1]

    • Varying concentrations of this compound.

  • Initiation: Start the reaction by adding 50 µL of a 2X substrate mixture containing 1.5 µM [3H]-NAD+ (1.6 µCi/mmol).[1]

  • Termination: After a defined incubation period, terminate the reaction by adding 150 µL of 1.5 mM benzamide.[1]

  • Detection: Transfer 170 µL of the stopped reaction mixture to a streptavidin-coated FlashPlate. Incubate for 1 hour to allow the biotinylated histone H1 to bind.[1]

  • Measurement: Count the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of [3H]-ADP-ribose incorporated onto the histone, and thus reflects PARP activity.[1]

  • Data Analysis: Determine Ki values from inhibition curves at various substrate concentrations.[1]

Whole-Cell PARP Activity Assay

This protocol outlines a method to measure the ability of this compound to inhibit PARP activity within intact cells.

  • Cell Culture: Plate C41 cells in a 96-well plate and allow them to adhere.[1]

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 30 minutes.[1]

  • DNA Damage Induction: Induce DNA damage and activate PARP by treating the cells with 1 mM H2O2 for 10 minutes.[1]

  • Fixation: Wash the cells once with ice-cold phosphate-buffered saline (PBS) and then fix with a pre-chilled 7:3 methanol/acetone solution at -20°C for 10 minutes.[1]

  • Blocking: Air-dry the plates, rehydrate with PBS, and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.[1]

  • Primary Antibody Incubation: Incubate the cells with an anti-PAR antibody (e.g., 10H) for 60 minutes at room temperature.[1]

  • Secondary Antibody Incubation: Wash the cells five times with PBS-Tween20. Then, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse FITC-coupled) and a nuclear counterstain (e.g., DAPI) for 60 minutes at room temperature.[1]

  • Analysis: After washing, measure the fluorescence intensity for both the PAR signal (FITC) and the cell number (DAPI) using a fluorescence microplate reader. Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[1]

Mandatory Visualizations

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality Pathway cluster_0 DNA Damage cluster_1 PARP-Mediated Repair (Base Excision Repair) cluster_2 Effect of this compound cluster_3 Consequences in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 activates Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to (if unrepaired) PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR catalyzes Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair A966492 This compound A966492->PARP1_2 inhibits DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR deficiency

Caption: Signaling pathway of PARP inhibition by this compound leading to synthetic lethality in homologous recombination-deficient cells.

PARP_Enzyme_Assay_Workflow Workflow for PARP Enzyme Inhibition Assay A 1. Prepare Reaction Mixture (PARP Enzyme, Biotin-Histone H1, slDNA, this compound) B 2. Initiate Reaction (Add [3H]-NAD+) A->B C 3. Terminate Reaction (Add Benzamide) B->C D 4. Transfer to Streptavidin Plate C->D E 5. Incubate (1 hour) D->E F 6. Measure Radioactivity (Scintillation Counter) E->F G 7. Analyze Data (Determine Ki) F->G

Caption: Experimental workflow for the cell-free PARP enzyme inhibition assay.

Whole_Cell_Assay_Workflow Workflow for Whole-Cell PARP Activity Assay A 1. Cell Seeding and Treatment (C41 cells + this compound) B 2. Induce DNA Damage (H2O2 Treatment) A->B C 3. Fix and Block Cells B->C D 4. Primary Antibody Incubation (Anti-PAR) C->D E 5. Secondary Antibody Incubation (FITC-conjugated + DAPI) D->E F 6. Fluorescence Measurement (Plate Reader) E->F G 7. Data Normalization and Analysis (FITC/DAPI) F->G

Caption: Experimental workflow for the whole-cell PARP activity assay.

Conclusion

This compound is a robust and well-characterized chemical probe for the dual inhibition of PARP1 and PARP2. Its high potency, favorable pharmacokinetic properties, and demonstrated in vivo efficacy make it an invaluable tool for preclinical research into the role of PARP in cancer biology and other therapeutic areas. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately advancing our understanding of PARP-targeted therapies.

References

The Biological Effects of A-966492 on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2][3] These enzymes are critical components of the cellular DNA damage response (DDR) network, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP activity by this compound represents a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality. This technical guide provides a comprehensive overview of the known biological effects of this compound on cancer cell lines, including its mechanism of action, available quantitative data on its potency, and detailed experimental protocols for assessing its cellular effects.

Introduction

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks. Upon detection of a DNA lesion, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on acceptor proteins, including themselves. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP inhibitors, such as this compound, competitively bind to the NAD+ binding pocket of PARP enzymes, preventing PAR synthesis and trapping PARP on the DNA. This "trapped" PARP-DNA complex is highly cytotoxic, as it can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), these lesions cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptotic cell death.

This compound is a novel benzimidazole analogue that has demonstrated high potency and selectivity for PARP1 and PARP2.[1][2] Its ability to cross the blood-brain barrier and its oral bioavailability make it a compound of significant interest for preclinical and potential clinical development.

Mechanism of Action

The primary mechanism of action of this compound is the catalytic inhibition of PARP1 and PARP2. This leads to two major downstream consequences for cancer cells:

  • Inhibition of DNA Repair: By preventing the synthesis of PAR chains, this compound blocks the recruitment of essential DNA repair factors to the sites of single-strand breaks. This leads to an accumulation of unrepaired SSBs.

  • PARP Trapping: this compound stabilizes the interaction of PARP enzymes with DNA at the site of damage. These trapped PARP-DNA complexes are potent cytotoxic lesions that obstruct DNA replication and transcription, leading to the formation of more complex and lethal DNA damage, such as double-strand breaks.

In cancer cells with deficient homologous recombination (HR) repair pathways, the accumulation of DSBs induced by this compound cannot be effectively repaired, leading to synthetic lethality.

cluster_0 DNA Damage & Repair cluster_1 This compound Intervention cluster_2 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 recruits BER Base Excision Repair (BER) PARP1_2->BER initiates Replication_Fork_Collapse Replication Fork Collapse PARP1_2->Replication_Fork_Collapse stalls replication DNA_DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DNA_DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ Genomic_Instability Genomic Instability HR->Genomic_Instability if deficient A966492 This compound A966492->PARP1_2 inhibits & traps Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis Genomic_Instability->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Genomic_Instability->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cancer cells.

Quantitative Data

Enzymatic Potency and Selectivity

This compound has been characterized as a highly potent inhibitor of PARP1 and PARP2. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various PARP family enzymes are summarized below.

EnzymeKi (nM)IC50 (nM)
PARP112.9
PARP21.51.2
PARP3->1000
TNKS1->1000
PARP10->10,000
PARP14->10,000

Data sourced from publicly available research. Note: Ki and IC50 values can vary depending on the specific assay conditions.

Cellular Potency

In a whole-cell assay, this compound demonstrated an EC50 of 1 nM for the inhibition of PARP activity. While this compound has been tested on panels of cancer cell lines, including 12 breast cancer cell lines, specific IC50 values for cell viability are not widely available in the public domain. It is anticipated that cell lines with defects in the homologous recombination pathway would exhibit higher sensitivity to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of this compound Incubate_24h->Prepare_Drug Treat_Cells Treat cells with this compound Prepare_Drug->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of apoptosis, in response to this compound treatment.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of full-length PARP (~116 kDa) and the cleaved PARP fragment (~89 kDa) between treated and control samples.

Conclusion

This compound is a potent and selective inhibitor of PARP1 and PARP2 with a clear mechanism of action that supports its investigation as a potential anticancer agent, particularly in tumors with defects in homologous recombination. While detailed preclinical data on its effects on a wide range of cancer cell lines are not extensively available in the public domain, the provided protocols offer a robust framework for researchers to conduct such investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer contexts.

References

Downstream Effects of A-966492: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a potent, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes pivotal to the cellular response to DNA damage.[1][2][3][4][5] This technical guide provides a comprehensive overview of the downstream cellular and molecular consequences of this compound-mediated PARP inhibition. We delve into its impact on DNA repair pathways, cell cycle progression, and the induction of apoptosis, particularly in the context of oncology. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these downstream effects, and utilizes visualizations to elucidate the complex signaling cascades involved.

Core Mechanism of Action

This compound exerts its effects through competitive inhibition of the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This process, known as PARylation, is a critical post-translational modification that signals the presence of DNA damage and recruits DNA repair machinery. The primary downstream consequence of PARP inhibition is the disruption of the Base Excision Repair (BER) pathway, a major route for the repair of DNA single-strand breaks (SSBs).

Quantitative Inhibition Data
TargetInhibition Constant (Ki)Cellular Potency (EC50)
PARP11 nM[1][3][4][5]1 nM[1][6]
PARP21.5 nM[1][3][4][5]Not explicitly reported

Downstream Signaling Pathways and Cellular Effects

The inhibition of PARP1/2 by this compound initiates a cascade of downstream events that are particularly detrimental to cancer cells, especially those with pre-existing defects in other DNA repair pathways, such as Homologous Recombination (HR).

Impact on DNA Repair

The most significant downstream effect of this compound is the potentiation of DNA damage. By inhibiting PARP-mediated BER, endogenous and exogenous SSBs are not efficiently repaired. When these unrepaired SSBs are encountered by the replication machinery, they are converted into more cytotoxic DNA double-strand breaks (DSBs).

In cells with proficient HR, these DSBs can be repaired. However, in cancer cells with HR deficiencies, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality and is a cornerstone of the therapeutic strategy for PARP inhibitors.

DNA_Repair_Pathway cluster_0 DNA Damage cluster_1 Normal Cell cluster_2 This compound Treatment SSB SSB PARP1/2 PARP1/2 BER BER HR HR Replication Replication DSB DSB Cell Survival Cell Survival This compound This compound PARP1/2_inhibited PARP1/2 BER_blocked BER Replication_2 Replication DSB_accumulated DSBs Apoptosis Apoptosis

Cell Cycle Progression

The accumulation of DNA damage following treatment with this compound triggers cell cycle checkpoints. This often results in a G2/M phase arrest, providing the cell with an opportunity to repair the damage before entering mitosis. However, in HR-deficient cells, the extensive DNA damage cannot be resolved, leading to mitotic catastrophe. This is characterized by chromosomal aberrations, such as chromatin bridges and micronuclei formation, ultimately culminating in cell death.

Cell_Cycle_Progression Start G1 G1 Start->G1 Normal Cycle S S G1->S Normal Cycle G2 G2 S->G2 Normal Cycle DNA_Damage DNA Damage (DSBs) S->DNA_Damage M M G2->M Normal Cycle M->G1 Normal Cycle Mitotic_Catastrophe Mitotic Catastrophe M->Mitotic_Catastrophe This compound This compound This compound->S During Replication G2_Arrest G2/M Checkpoint Activation DNA_Damage->G2_Arrest G2_Arrest->M Checkpoint Failure (HR Deficient) Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Induction of Apoptosis

The overwhelming DNA damage and genomic instability caused by this compound, particularly in HR-deficient cells, ultimately triggers programmed cell death, or apoptosis. This is a complex process involving the activation of a cascade of caspases. The cleavage of PARP1 by caspases is a well-established hallmark of apoptosis.

Apoptosis_Induction This compound This compound PARP_Inhibition PARP1/2 Inhibition This compound->PARP_Inhibition DSB_Accumulation DSB Accumulation PARP_Inhibition->DSB_Accumulation ATM_ATR_Activation ATM/ATR Activation DSB_Accumulation->ATM_ATR_Activation p53_Activation p53 Activation ATM_ATR_Activation->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Experimental Protocols

To investigate the downstream effects of this compound, a variety of in vitro and in vivo assays can be employed. Below are generalized protocols for key experiments.

In Vitro PARP Inhibition Assay

Objective: To determine the IC50 of this compound for PARP1 and PARP2 activity.

Methodology:

  • Reaction Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 1 mM DTT.

  • Enzyme and Substrate: In a 96-well plate, add PARP1 or PARP2 enzyme, biotinylated histone H1 (as a substrate for PARylation), and sonicated DNA (to activate the enzyme).

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Reaction Initiation: Start the reaction by adding 3H-labeled NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a high concentration of a known PARP inhibitor (e.g., 3-aminobenzamide).

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones. The amount of incorporated 3H-ADP-ribose is quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient and proficient lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology (Propidium Iodide Staining and Flow Cytometry):

  • Cell Treatment: Treat cells with this compound for the desired time point (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in preclinical models. It is orally bioavailable and can cross the blood-brain barrier.[1][3]

In Vivo Study Data
ModelTreatmentOutcome
B16F10 murine melanomaThis compound in combination with temozolomide (TMZ)Significant enhancement of TMZ efficacy.[1][3]
MX-1 breast cancer xenograft (BRCA1-deficient)This compound as a single agentSignificant anti-tumor activity.[2]

Conclusion

This compound is a potent dual inhibitor of PARP1 and PARP2 with significant downstream consequences on DNA repair, cell cycle progression, and apoptosis. Its mechanism of action, particularly the induction of synthetic lethality in HR-deficient tumors, makes it a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced downstream effects of this and other PARP inhibitors. As research in this area continues, a deeper understanding of these pathways will be crucial for the development of more effective and personalized cancer therapies.

References

A-966492 and its Impact on Genomic Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-966492 is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. These enzymes are critical components of the DNA damage response (DDR) network, playing a key role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP by this compound disrupts this repair process, leading to the accumulation of SSBs which can collapse replication forks, resulting in the formation of double-strand breaks (DSBs). In cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and subsequent cell death. This principle, known as synthetic lethality, is a cornerstone of PARP inhibitor-based cancer therapy. This document provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, its effects on genomic stability, and a summary of key experimental findings and methodologies.

Core Mechanism of Action: PARP Inhibition

This compound exerts its biological effects through the competitive inhibition of PARP1 and PARP2. It binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has a dual effect:

  • Catalytic Inhibition: Prevents the recruitment of DNA repair proteins to the site of DNA damage.

  • PARP Trapping: Stabilizes the PARP-DNA complex, which itself becomes a cytotoxic lesion, obstructing DNA replication and transcription.

The profound impact of PARP inhibition on genomic stability is most pronounced in tumor cells with pre-existing defects in DNA repair pathways, particularly HR.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
TargetAssay TypeMetricValue (nM)Cell LineReference
PARP1Enzyme AssayKᵢ1-[1][2][3]
PARP2Enzyme AssayKᵢ1.5-[1][2]
PARP1Whole Cell AssayEC₅₀1C41[1][3]
Table 2: In Vivo Efficacy of this compound
Tumor ModelTreatmentDosingTumor Growth InhibitionReference
MX-1 Breast Cancer Xenograft (BRCA1-deficient)This compound (single agent)100 mg/kg/day46%[4]
MX-1 Breast Cancer Xenograft (BRCA1-deficient)This compound (single agent)200 mg/kg/day92%[4]
B16F10 Murine MelanomaThis compound in combination with TemozolomideNot specifiedSignificant enhancement of efficacy[1]
MX-1 Breast Cancer XenograftThis compound in combination with CarboplatinNot specifiedGood efficacy[3]

Signaling Pathways and Experimental Workflows

PARP-Mediated DNA Repair Pathway

The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. Inhibition by this compound disrupts this cycle.

PARP_Pathway cluster_0 DNA Damage Response DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR PAR Synthesis PARP1->PAR catalyzes Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment Repair SSB Repair Recruitment->Repair A966492 This compound A966492->PARP1 inhibits

Caption: this compound inhibits PARP1, preventing the synthesis of PAR and the subsequent recruitment of DNA repair machinery.

Experimental Workflow: In Vitro PARP Inhibition Assay

The potency of this compound is determined through in vitro assays that measure the inhibition of PARP enzyme activity. A typical workflow is depicted below.

PARP_Inhibition_Workflow cluster_1 In Vitro PARP Inhibition Assay Start Start Prepare_Reaction Prepare Reaction Mix: - PARP Enzyme - DNA Substrate - NAD+ (labeled) Start->Prepare_Reaction Add_Inhibitor Add this compound (various concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Measure_Activity Measure PAR Synthesis (e.g., scintillation counting, ELISA) Incubate->Measure_Activity Analyze Calculate IC50 / Ki Measure_Activity->Analyze End End Analyze->End

Caption: General workflow for determining the in vitro inhibitory activity of this compound on PARP enzymes.

Experimental Protocols

In Vitro PARP1 and PARP2 Enzyme Assays
  • Objective: To determine the inhibitory constant (Kᵢ) of this compound against purified PARP1 and PARP2 enzymes.

  • Methodology:

    • Reactions are conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM DTT, and 4 mM MgCl₂.[1]

    • The reaction mixture includes 1.5 µM [³H]-NAD+, 200 nM biotinylated histone H1, 200 nM single-stranded DNA, and either 1 nM PARP1 or 4 nM PARP2 enzyme.[1]

    • This compound is added at varying concentrations.

    • Reactions are initiated by the addition of the NAD+ substrate mixture and incubated.

    • Reactions are terminated by the addition of 1.5 mM benzamide.[1]

    • The amount of incorporated [³H]-ADP-ribose onto histone H1 is quantified using a scintillation counter after capturing the biotinylated histones on streptavidin-coated plates.[1]

    • Kᵢ values are determined from inhibition curves at various substrate concentrations.[1]

Whole Cell PARP Inhibition Assay
  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inhibiting PARP activity within a cellular context.

  • Methodology (C41 Cells):

    • C41 cells are seeded in 96-well plates and treated with this compound for 30 minutes.[1]

    • PARP activity is induced by treating the cells with 1 mM H₂O₂ for 10 minutes to induce DNA damage.[1]

    • Cells are washed with ice-cold PBS and fixed with a pre-chilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[1]

    • After air-drying, the plates are rehydrated with PBS and blocked with 5% non-fat dry milk in PBS-Tween (0.05%) for 30 minutes.[1]

    • The amount of PAR polymer is then quantified using an anti-PAR antibody followed by a secondary antibody conjugated to a detectable label (e.g., FITC).

    • Fluorescence is measured to determine the extent of PARP inhibition.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with other chemotherapeutic agents in mouse models.

  • General Protocol for Subcutaneous Xenografts (MX-1 and B16F10):

    • Cell Culture: Human breast cancer (MX-1) or murine melanoma (B16F10) cells are cultured in appropriate media.

    • Animal Model: Female severe combined immunodeficient (SCID) mice are used for the MX-1 model, while C57BL/6 mice are used for the syngeneic B16F10 model.

    • Tumor Implantation: A suspension of tumor cells (e.g., a 1:10 dilution of tumor brei in 45% Matrigel and 45% Spinner MEM) is injected subcutaneously into the flank of the mice.[1]

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally. Combination therapies involve the co-administration of agents like temozolomide or carboplatin.

    • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Efficacy Evaluation: The primary endpoint is tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Clinical Development Status

Based on publicly available information, there are no active or completed clinical trials specifically for this compound. The compound remains a preclinical candidate. Research and development in the field of PARP inhibitors have led to the clinical approval of several other molecules for various cancer indications.

Conclusion

This compound is a highly potent dual inhibitor of PARP1 and PARP2 with demonstrated preclinical anti-tumor activity, particularly in models with underlying DNA repair deficiencies. Its mechanism of action, centered on the induction of genomic instability in cancer cells, aligns with the clinically validated principle of synthetic lethality. While the available data underscores its potential, further studies would be required to fully elucidate its impact on various markers of genomic stability and to ascertain its clinical viability. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of oncology and drug development who are investigating the role of PARP inhibition in cancer therapy.

References

Preliminary Studies on A-966492 in Glioblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical research on A-966492, a potent PARP inhibitor, in the context of glioblastoma (GBM). This document synthesizes the available data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Core Concept: PARP Inhibition in Glioblastoma

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs). In cancer therapy, PARP inhibitors have a dual role. Firstly, they can induce "synthetic lethality" in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR). By blocking PARP-mediated SSB repair, unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to cell death.

Secondly, PARP inhibitors can act as sensitizing agents to DNA-damaging therapies like radiation and certain chemotherapies (e.g., topoisomerase inhibitors). These therapies induce DNA lesions that are substrates for PARP. Inhibiting PARP enhances the cytotoxic effects of these treatments by preventing the repair of induced DNA damage. This compound is a novel and potent PARP inhibitor that has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating brain tumors like glioblastoma.[1]

Preclinical Data on this compound in Glioblastoma

Preliminary studies have focused on the potential of this compound as a radiosensitizer in glioblastoma, particularly in combination with the topoisomerase I inhibitor, topotecan. The key findings from these in vitro studies are summarized below.

Cell LineTreatment ModalityCombination Agent(s)EndpointResultReference
U87MG6 MV X-rayTopotecanCell Survival (Clonogenic Assay)Sensitizer Enhancement Ratio (SER50) = 1.53[1]
U87MGIodine-131NoneCell Survival (Clonogenic Assay)Sensitizer Enhancement Ratio (SER50) = 1.25
U87MG6 MV X-ray or Iodine-131TopotecanDNA Double-Strand BreaksIncreased γ-H2AX expression[1]

Note: SER50 is the ratio of radiation dose required to achieve 50% cell survival without the sensitizer to the dose required with the sensitizer. A value > 1 indicates radiosensitization.

Key Signaling and Experimental Visualizations

To elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Replication_Fork Replication Fork Stalling PARP1->Replication_Fork unrepaired SSBs lead to Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER initiates SSB_Repair SSB Repaired BER->SSB_Repair A966492 This compound (PARP Inhibitor) A966492->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis in HR-deficient cells or with added DNA damage

Caption: Mechanism of PARP inhibition by this compound leading to cell death.

Experimental_Workflow cluster_0 In Vitro Spheroid Model cluster_1 Treatment Protocol cluster_2 Endpoint Analysis Cell_Culture 1. Culture U87MG Glioblastoma Cells Spheroid_Formation 2. Form 3D Spheroids (~300µm diameter) Cell_Culture->Spheroid_Formation A966492_Treat 3. Treat with this compound (e.g., 1µM for 1h) Spheroid_Formation->A966492_Treat Topotecan_Treat 4. Treat with Topotecan (non-toxic concentration) A966492_Treat->Topotecan_Treat Irradiation 5. Irradiate (6 MV X-ray or Iodine-131) Topotecan_Treat->Irradiation Clonogenic_Assay 6a. Clonogenic Assay (Determine Surviving Fraction) Irradiation->Clonogenic_Assay IF_Staining 6b. Immunofluorescence (γ-H2AX for DSBs) Irradiation->IF_Staining Data_Analysis 7. Calculate SER50 and quantify DNA damage Clonogenic_Assay->Data_Analysis IF_Staining->Data_Analysis

Caption: Workflow for evaluating this compound as a radiosensitizer.

Experimental Protocols

The following are representative protocols based on the available literature for studying the effects of this compound in glioblastoma.

3D Glioblastoma Spheroid Formation

This protocol is designed to create a more physiologically relevant in vitro model of a glioblastoma tumor.

  • Cell Line: U87MG (human glioblastoma cell line).

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and other necessary supplements.

  • Procedure:

    • Coat the bottom of a T25 cell culture flask with a thin layer of 1% agar in culture medium to prevent cell attachment.

    • Seed 5 x 10^5 U87MG cells into the agar-coated flask in 10 ml of culture medium.[2]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor spheroid formation daily. Spheroids with a diameter of approximately 300 μm are typically ready for experiments within 4-7 days.[1]

    • Replace half of the culture medium with fresh medium every 2-3 days.

In Vitro Radiosensitization Study

This protocol outlines the procedure for assessing the ability of this compound, alone or in combination with topotecan, to sensitize glioblastoma spheroids to radiation.

  • Materials:

    • 3D U87MG spheroids (approx. 300 μm in diameter).

    • This compound (e.g., 1 µM solution in culture medium).[3]

    • Topotecan (at a pre-determined non-toxic concentration).

    • Radiation source (e.g., 6 MV linear accelerator for X-rays or a solution of Iodine-131).

  • Procedure:

    • Drug Treatment:

      • Treat one group of spheroids with 1 µM this compound for 1 hour prior to irradiation.[3]

      • Treat a second group with topotecan for 2 hours.[3]

      • Treat a third group with this compound for 1 hour, followed by topotecan for 2 hours.

      • Maintain a control group with no drug treatment.

    • Irradiation:

      • Expose the spheroids to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

      • For Iodine-131, spheroids are incubated with a solution containing the radioisotope for a calculated duration to achieve the desired absorbed dose.[3]

    • Post-Irradiation Culture:

      • After treatment, wash the spheroids with fresh medium to remove the drugs.

      • Proceed to endpoint analysis.

Clonogenic Survival Assay

This assay determines the ability of single cells to proliferate and form colonies after treatment, which is a measure of cell reproductive viability.

  • Procedure:

    • Following the radiosensitization treatment, collect the spheroids and gently dissociate them into a single-cell suspension using trypsin-EDTA.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Seed a known number of cells (e.g., 200-2000 cells, depending on the radiation dose) into 6-well plates with fresh culture medium (without agar).

    • Incubate for 10-14 days until visible colonies (≥50 cells) are formed.

    • Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

    • Count the number of colonies in each well.

    • Calculate the surviving fraction for each treatment group relative to the untreated control.

    • Plot the surviving fraction against the radiation dose to generate a dose-response curve and calculate the Sensitizer Enhancement Ratio (SER).

Immunofluorescence for γ-H2AX

This assay is used to visualize and quantify DNA double-strand breaks (DSBs), a critical form of DNA damage.

  • Procedure:

    • At a specific time point after irradiation (e.g., 1, 4, or 24 hours), harvest the treated spheroids.

    • Fix the spheroids in 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

    • Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% goat serum).

    • Incubate the spheroids with a primary antibody against phosphorylated H2AX (γ-H2AX).

    • Wash and then incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the spheroids on microscope slides and visualize using a fluorescence or confocal microscope.

    • Quantify the number and intensity of γ-H2AX foci per cell nucleus to determine the extent of DNA damage. An increased level of γ-H2AX expression is indicative of a higher number of DSBs.[1]

Future Directions

The preliminary data on this compound in glioblastoma are promising, particularly its ability to act as a radiosensitizer. However, further research is warranted to fully elucidate its therapeutic potential. Future studies should include:

  • In vivo efficacy studies: Utilizing orthotopic glioblastoma xenograft models in rodents to assess the ability of this compound to penetrate the blood-brain barrier in therapeutically relevant concentrations and to evaluate its impact on tumor growth and survival in combination with radiation and chemotherapy.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To determine the optimal dosing and schedule for this compound in preclinical models.

  • Investigation in different GBM subtypes: Evaluating the efficacy of this compound in patient-derived xenograft (PDX) models that represent the molecular heterogeneity of glioblastoma, including different MGMT promoter methylation and DNA repair deficiency statuses.

  • Combination with other therapies: Exploring the synergy of this compound with other standard-of-care and novel therapeutic agents for glioblastoma.

This technical guide provides a foundational understanding of the initial preclinical investigations of this compound in glioblastoma. The provided data and protocols are intended to facilitate the design and execution of further studies to validate and expand upon these preliminary findings.

References

Methodological & Application

Application Notes and Protocols for A-966492 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving A-966492, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. The provided methodologies and data are intended to guide researchers in accurately assessing the biochemical and cellular activity of this compound.

This compound is a novel and potent inhibitor of PARP1 and PARP2.[1][2][3] It is a promising, structurally diverse benzimidazole analogue.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against PARP1 and PARP2.

TargetAssay TypeParameterValue (nM)
PARP1Enzyme AssayKi1[1][2][3]
PARP2Enzyme AssayKi1.5[1][2][3]
PARP1Whole Cell AssayEC501[1][2][3]
PARP1Cell-free AssayIC50-
PARP2Cell-free AssayIC50-

Signaling Pathway

This compound targets PARP1 and PARP2, enzymes that play a critical role in DNA repair. The following diagram illustrates the simplified signaling pathway of PARP-mediated DNA repair and the point of inhibition by this compound.

PARP_Inhibition cluster_0 cluster_1 DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival This compound This compound This compound->Inhibition

Caption: this compound inhibits PARP activation, a key step in DNA repair.

Experimental Protocols

PARP Enzyme Inhibition Assay (Cell-Free)

This protocol describes a biochemical assay to determine the inhibitory activity of this compound on PARP1 and PARP2 enzymes.[1]

Materials:

  • This compound

  • Recombinant PARP1 or PARP2 enzyme

  • Assay Buffer: 50 mM Tris, pH 8.0, 1 mM dithiothreitol (DTT), 4 mM MgCl2[1]

  • [3H]-NAD+ (1.6 μCi/mmol)[1]

  • Biotinylated histone H1

  • slDNA (sonicated salmon sperm DNA)

  • Benzamide

  • Streptavidin-coated Flash Plates

  • TopCount microplate scintillation counter

Workflow Diagram:

Enzyme_Assay_Workflow Prepare Reagents Prepare Reagents Add Enzyme Mix to Plate Add Enzyme Mix to Plate Prepare Reagents->Add Enzyme Mix to Plate Add Substrate Mix Add Substrate Mix Add Enzyme Mix to Plate->Add Substrate Mix Incubate Incubate Add Substrate Mix->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Transfer to Flash Plate Transfer to Flash Plate Terminate Reaction->Transfer to Flash Plate Incubate and Read Incubate and Read Transfer to Flash Plate->Incubate and Read

Caption: Workflow for the PARP enzyme inhibition assay.

Procedure:

  • Prepare a 2X enzyme mixture containing 1 nM PARP-1 or 4 nM PARP-2 enzyme and 200 nM slDNA in assay buffer.[1]

  • Prepare a 2X NAD+ substrate mixture containing 1.5 μM [3H]-NAD+ and 200 nM biotinylated histone H1 in assay buffer.[1]

  • In a white 96-well plate, add 50 μL of the 2X enzyme mixture to each well.

  • Add this compound at various concentrations to the wells.

  • Initiate the reaction by adding 50 μL of the 2X NAD+ substrate mixture to each well for a total reaction volume of 100 μL.[1]

  • Incubate the plate at room temperature.

  • Terminate the reactions by adding 150 μL of 1.5 mM benzamide.[1]

  • Transfer 170 μL of the stopped reaction mixtures to streptavidin-coated Flash Plates.[1]

  • Incubate for 1 hour to allow the biotinylated histone H1 to bind to the plate.[1]

  • Count the radioactivity using a TopCount microplate scintillation counter.

  • Determine the Ki data from inhibition curves at various substrate concentrations.[1]

Whole Cell PARP Activity Assay

This protocol outlines a cell-based assay to measure the inhibition of PARP activity by this compound in whole cells.[1]

Materials:

  • C41 cells (or other suitable cell line)

  • This compound

  • Hydrogen peroxide (H2O2)

  • Phosphate-buffered saline (PBS)

  • Methanol/acetone (7:3) mixture, prechilled to -20°C

  • Blocking solution: 5% nonfat dry milk in PBS-Tween (0.05%)

  • Anti-PAR antibody (10H)

  • Goat anti-mouse FITC-coupled secondary antibody

  • 4',6-diamidino-2-phenylindole (DAPI)

  • Fluorescence microplate reader

Workflow Diagram:

Cell_Assay_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Induce DNA Damage Induce DNA Damage Treat with this compound->Induce DNA Damage Fix and Permeabilize Fix and Permeabilize Induce DNA Damage->Fix and Permeabilize Block Block Fix and Permeabilize->Block Primary Antibody Incubation Primary Antibody Incubation Block->Primary Antibody Incubation Secondary Antibody and DAPI Staining Secondary Antibody and DAPI Staining Primary Antibody Incubation->Secondary Antibody and DAPI Staining Read Fluorescence Read Fluorescence Secondary Antibody and DAPI Staining->Read Fluorescence

Caption: Workflow for the whole cell PARP activity assay.

Procedure:

  • Seed C41 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for 30 minutes.[1]

  • Activate PARP by inducing DNA damage with 1 mM H2O2 for 10 minutes.[1]

  • Wash the cells once with ice-cold PBS.[1]

  • Fix the cells with a prechilled methanol/acetone (7:3) mixture at -20°C for 10 minutes.[1]

  • Air-dry the plates and then rehydrate with PBS.[1]

  • Block the cells with blocking solution for 30 minutes at room temperature.[1]

  • Incubate with anti-PAR antibody (10H) at a 1:50 dilution in blocking solution for 60 minutes at room temperature.[1]

  • Wash the cells five times with PBS-Tween20.[1]

  • Incubate with goat anti-mouse FITC-coupled secondary antibody (1:50 dilution) and 1 μg/mL DAPI in blocking solution for 60 minutes at room temperature.[1]

  • Wash the cells five times with PBS-Tween20.[1]

  • Analyze the plate using a fluorescence microplate reader, measuring FITC for PARP activity and DAPI for cell number.[1]

  • Normalize the PARP activity (FITC signal) to the cell number (DAPI signal).[1]

References

Application Notes and Protocols for A-966492 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A-966492 is a highly potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3][4][5][6] Its primary mechanism of action involves the inhibition of DNA single-strand break repair, which leads to the accumulation of DNA double-strand breaks during replication. This action is particularly cytotoxic to cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[7] These application notes provide a comprehensive guide for the utilization of this compound in various cell culture experiments.

This compound has demonstrated efficacy both as a single agent in cancer cell lines with deficient DNA repair pathways and in combination with DNA-damaging chemotherapeutic agents like temozolomide (TMZ) and carboplatin, where it enhances their cytotoxic effects.[1][2][8] It is a valuable tool for researchers studying DNA repair mechanisms, developing novel cancer therapeutics, and investigating synergistic drug interactions.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
Ki (PARP1) 1 nMCell-free assay[1][2][3]
Ki (PARP2) 1.5 nMCell-free assay[1][3][4]
EC50 1 nMC41 whole cell assay[1][2][4][5]

Table 2: Recommended Working Concentrations for Cell Culture Experiments

Assay TypeCell Line ExampleConcentration RangeIncubation TimeNotes
PARP Inhibition Assay C411 - 100 nM30 minutes - 2 hoursPre-treatment before DNA damage induction.
Cytotoxicity (Single Agent) BRCA-deficient cell lines (e.g., MX-1)10 nM - 10 µM24 - 72 hoursDetermine IC50 via dose-response curve.
Synergy/Combination Studies B16F10 Melanoma10 nM - 1 µM24 - 72 hoursCo-treatment with DNA damaging agents (e.g., TMZ, Carboplatin).[1][2][8]
Apoptosis Induction Various cancer cell lines100 nM - 5 µM24 - 48 hoursAssess via Annexin V/PI staining or caspase activity assays.
Cell Cycle Analysis Proliferating cancer cell lines100 nM - 1 µM24 - 48 hoursAnalyze cell cycle distribution by flow cytometry.

Signaling Pathway Diagram

PARP_Inhibition_Pathway Mechanism of Action of this compound cluster_0 DNA Damage and Repair cluster_1 Consequences of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 recruits Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to BER_SSBR Base Excision Repair (BER) & Single-Strand Break Repair (SSBR) PARP1_2->BER_SSBR initiates A966492 This compound A966492->PARP1_2 inhibits DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2, etc.) DNA_DSB->HR_Repair repaired by Cell_Death Apoptosis / Cell Death DNA_DSB->Cell_Death accumulation leads to HR_Repair->Cell_Death deficiency leads to

Caption: this compound inhibits PARP1/2, leading to stalled DNA repair and cell death.

Experimental Protocols

Protocol 1: Whole-Cell PARP Inhibition Assay

This protocol is adapted from methods used to characterize PARP inhibitors in whole cells.[1][2]

Objective: To determine the EC50 of this compound for PARP inhibition in a cellular context.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest (e.g., C41)

  • 96-well microplate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H2O2)

  • Methanol/acetone (7:3), pre-chilled to -20°C

  • Blocking solution (5% non-fat dry milk in PBS with 0.05% Tween-20)

  • Primary antibody: anti-PAR antibody (e.g., 10H)

  • Secondary antibody: FITC-conjugated goat anti-mouse

  • DAPI stain

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment and incubate overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes. Include a vehicle control (DMSO).

  • DNA Damage Induction: Activate PARP by adding 1 mM H2O2 to the culture medium for 10 minutes.

  • Fixation:

    • Wash cells once with ice-cold PBS.

    • Fix the cells with pre-chilled methanol/acetone for 10 minutes at -20°C.

    • Air dry the plates.

  • Immunostaining:

    • Rehydrate the plates with PBS.

    • Block with blocking solution for 30 minutes at room temperature.

    • Incubate with anti-PAR primary antibody (diluted in blocking solution) for 60 minutes at room temperature.

    • Wash five times with PBS-Tween.

    • Incubate with FITC-conjugated secondary antibody and DAPI (in blocking solution) for 60 minutes at room temperature.

    • Wash five times with PBS-Tween.

  • Data Acquisition: Read the plate on a fluorescence microplate reader, measuring FITC for PAR levels and DAPI for cell number.

  • Analysis: Normalize the FITC signal to the DAPI signal to account for any differences in cell number. Plot the normalized PARP activity against the log concentration of this compound to determine the EC50.

PARP_Inhibition_Assay_Workflow Workflow for Whole-Cell PARP Inhibition Assay Seed_Cells 1. Seed Cells in 96-well plate Treat_Inhibitor 2. Treat with this compound Seed_Cells->Treat_Inhibitor Induce_Damage 3. Induce DNA Damage (H2O2) Treat_Inhibitor->Induce_Damage Fix_Permeabilize 4. Fix and Permeabilize Cells Induce_Damage->Fix_Permeabilize Immunostain 5. Immunostain for PAR and DNA (DAPI) Fix_Permeabilize->Immunostain Read_Plate 6. Read Fluorescence Immunostain->Read_Plate Analyze_Data 7. Analyze Data and Determine EC50 Read_Plate->Analyze_Data

Caption: A stepwise workflow for the whole-cell PARP inhibition assay.

Protocol 2: Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • 96-well clear-bottom microplate

  • Cell culture medium

  • Cytotoxicity detection reagent (e.g., MTT, resazurin, or LDH release assay kit[9][10])

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay. For an MTT assay:

      • Add MTT reagent to each well and incubate for 1-4 hours.

      • Add solubilization solution to dissolve the formazan crystals.

      • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log concentration of this compound to determine the IC50 value.

Cytotoxicity_Assay_Workflow Workflow for Cytotoxicity Assay Seed_Cells 1. Seed Cells Treat_Compound 2. Add this compound Dilutions Seed_Cells->Treat_Compound Incubate 3. Incubate (24-72h) Treat_Compound->Incubate Add_Reagent 4. Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal 5. Measure Signal Add_Reagent->Measure_Signal Calculate_IC50 6. Calculate IC50 Measure_Signal->Calculate_IC50

Caption: A streamlined workflow for assessing the cytotoxicity of this compound.

Protocol 3: Combination Therapy (Synergy) Assay

Objective: To evaluate the synergistic cytotoxic effect of this compound with a DNA-damaging agent.

Materials:

  • This compound (dissolved in DMSO)

  • DNA-damaging agent (e.g., Temozolomide, Carboplatin)

  • Cancer cell line of interest

  • 96-well microplates

  • Cell culture medium

  • Cytotoxicity detection reagent

Procedure:

  • Cell Seeding: Seed cells as described in the cytotoxicity assay protocol.

  • Treatment:

    • Prepare a matrix of drug concentrations. This involves serial dilutions of this compound and the DNA-damaging agent, both alone and in combination.

    • Treat the cells with the single agents and the combinations. Include vehicle controls.

  • Incubation: Incubate for a period relevant to the mechanism of action of the DNA-damaging agent (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay as described in the cytotoxicity protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition.

    • Analyze the data for synergy using a method such as the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

General Considerations

  • Solubility: this compound is soluble in DMSO.[1][8] Prepare a concentrated stock solution in DMSO and dilute it in culture medium for experiments. Be mindful of the final DMSO concentration in your culture, which should typically be below 0.5% to avoid solvent-induced toxicity.

  • Stability: Store the solid form of this compound at or below -20°C.[4] Avoid storing aqueous solutions for more than one day.[4]

  • Cell Line Selection: The choice of cell line is critical. For single-agent studies, consider cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations). For combination studies, a wider range of cancer cell lines can be used.

  • Controls: Always include appropriate controls in your experiments, including untreated cells, vehicle-treated cells, and positive controls for the assay being performed.

References

Application Notes and Protocols for A-966492 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways for the application of this compound in preclinical mouse models of cancer.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and efficacy of this compound in established mouse cancer models.

Table 1: this compound as a Single Agent in a BRCA1-Deficient Human Breast Cancer Xenograft Model (MX-1)

Dosage (mg/kg/day)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Mouse Model
100Oral (p.o.)Once daily (qd)46Nude mice with MX-1 xenografts[1][2]
200Oral (p.o.)Once daily (qd)92Nude mice with MX-1 xenografts[1][2]

Table 2: this compound in Combination with Temozolomide (TMZ) in a Syngeneic Melanoma Model (B16F10)

This compound Dosage (mg/kg/day)Temozolomide (TMZ) Dosage (mg/kg/day)Administration RouteDosing ScheduleDurationMouse Model
12.550Oral (p.o.)This compound: Twice daily (bid), TMZ: Once daily (qd)14 daysC57BL/6 mice with B16F10 tumors[3][4]
2550Oral (p.o.)This compound: Twice daily (bid), TMZ: Once daily (qd)14 daysC57BL/6 mice with B16F10 tumors[3][4]
5050Oral (p.o.)This compound: Twice daily (bid), TMZ: Once daily (qd)14 daysC57BL/6 mice with B16F10 tumors[3][4]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unresolved DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.

PARP_Inhibition_Pathway Mechanism of this compound Action cluster_0 DNA Damage and Repair cluster_1 Cell Fate in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_Damage->PARP recruits SSB_Repair SSB Repair (BER Pathway) PARP->SSB_Repair facilitates A966492 This compound A966492->PARP inhibits Replication_Fork Replication Fork Stall SSB_Repair->Replication_Fork (blocked by this compound) DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency cannot be repaired by HR Apoptosis Apoptosis HR_Deficiency->Apoptosis leads to

Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

Protocol 1: Single-Agent Efficacy of this compound in a BRCA1-Deficient MX-1 Xenograft Model

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old).

  • House animals in a specific pathogen-free environment.

2. Tumor Cell Implantation:

  • Culture human breast cancer MX-1 cells (known to be BRCA1-deficient) in appropriate media.

  • Harvest cells during the logarithmic growth phase.

  • Subcutaneously inject 5 x 10^6 MX-1 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by caliper measurements (Volume = (length x width^2)/2).

  • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

4. This compound Formulation and Administration:

  • Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose).

  • Administer this compound orally (p.o.) via gavage once daily at doses of 100 mg/kg or 200 mg/kg.

  • Administer vehicle to the control group.

5. Efficacy Evaluation:

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Protocol_1_Workflow Workflow for Single-Agent Efficacy Study Start Start Implantation Implant MX-1 Cells (Subcutaneous) Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice (Tumor Volume ~150-200 mm³) Tumor_Growth->Randomization Treatment Daily Oral Administration: - Vehicle (Control) - this compound (100 mg/kg) - this compound (200 mg/kg) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Analysis Euthanize, Excise Tumors, and Analyze Data Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for assessing this compound single-agent efficacy.

Protocol 2: Combination Therapy of this compound and Temozolomide in a B16F10 Syngeneic Melanoma Model

1. Animal Model:

  • Female C57BL/6 mice (6-8 weeks old).

2. Tumor Cell Implantation:

  • Culture B16F10 melanoma cells in appropriate media.

  • Subcutaneously inject 1 x 10^5 B16F10 cells into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth until palpable.

  • Randomize mice into four groups: Vehicle control, this compound alone, Temozolomide (TMZ) alone, and this compound + TMZ combination.

4. Drug Formulation and Administration:

  • Formulate this compound for oral administration (e.g., in 0.5% methylcellulose).

  • Formulate TMZ for oral administration (e.g., in sterile water or a suitable buffer).

  • Administer this compound orally (p.o.) twice daily (bid) at doses of 12.5, 25, or 50 mg/kg.

  • Administer TMZ orally (p.o.) once daily (qd) at a dose of 50 mg/kg.

  • In the combination group, administer this compound approximately 1 hour before TMZ to ensure PARP inhibition prior to DNA alkylation by TMZ.

5. Efficacy Evaluation:

  • Measure tumor volume and body weight daily or every other day.

  • Continue treatment for 14 consecutive days.

  • Monitor for signs of toxicity.

  • At the study endpoint, analyze tumor growth delay and overall survival.

Protocol_2_Workflow Workflow for Combination Therapy Study Start Start Implantation Implant B16F10 Cells (Subcutaneous) Start->Implantation Randomization Randomize Mice (Palpable Tumors) Implantation->Randomization Treatment 14-Day Treatment Regimen: - Vehicle - this compound (bid) - TMZ (qd) - this compound (bid) + TMZ (qd) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint End of 14-Day Treatment Monitoring->Endpoint Analysis Analyze Tumor Growth Delay & Survival Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for this compound and TMZ combination therapy.

References

Application Notes and Protocols: A-966492 and Temozolomide Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2, which are critical components of the base excision repair (BER) pathway. Temozolomide (TMZ) is an alkylating agent that induces DNA damage, primarily through the methylation of purine bases. The combination of this compound and temozolomide represents a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, leveraging the principle of synthetic lethality. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this combination therapy in preclinical cancer models.

Mechanism of Action

Temozolomide methylates DNA, creating lesions such as N7-methylguanine, N3-methyladenine, and O6-methylguanine. These lesions, if unrepaired, can lead to DNA strand breaks and cell death.[1] PARP enzymes are crucial for the repair of single-strand breaks (SSBs) that can arise from this damage. Inhibition of PARP by this compound prevents the repair of these SSBs. When the cell enters S phase, the replication fork encounters the unrepaired SSB, leading to the collapse of the replication fork and the formation of a more cytotoxic double-strand break (DSB). In cells with compromised homologous recombination (HR) repair, a common feature in many cancers, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and apoptotic cell death. Preclinical evidence suggests that this compound significantly enhances the efficacy of TMZ in a dose-dependent manner.[2]

Data Presentation

In Vitro Potency of this compound
ParameterValueReference
Ki (PARP1) 1 nM[2]
Ki (PARP2) 1.5 nM[2]
EC50 (Whole Cell Assay) 1 nM[2]
Representative Synergistic Efficacy of PARP Inhibitors with Temozolomide (TMZ)

As specific quantitative data for the this compound and TMZ combination is not publicly available, the following table presents representative data from a study on the PARP inhibitor olaparib in combination with TMZ in chordoma cell lines to illustrate the expected synergistic effect.

Cell LineTreatmentTMZ IC50 (µM)Fold Change in TMZ IC50Reference
U-CH1 TMZ alone851.6-[3]
TMZ + 2 µM Olaparib189.84.5x decrease[3]
UM-Chor1 TMZ alone690.5-[3]
TMZ + 2 µM Olaparib198.63.5x decrease[3]

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of temozolomide alone and in combination with a fixed concentration of this compound.

Materials:

  • Cancer cell line of interest (e.g., U87MG glioblastoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (solubilized in DMSO)

  • Temozolomide (solubilized in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of temozolomide in complete growth medium.

  • Prepare a solution of this compound in complete growth medium at a fixed, non-toxic concentration (e.g., 10 nM).

  • After 24 hours, aspirate the medium from the wells and add 100 µL of the prepared drug solutions:

    • Control: Medium with DMSO (vehicle control)

    • This compound alone: Medium with the fixed concentration of this compound

    • TMZ alone: Medium with serial dilutions of temozolomide

    • Combination: Medium with the fixed concentration of this compound and serial dilutions of temozolomide

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for DNA Damage Markers

This protocol is to assess the induction of DNA damage (γH2AX) and inhibition of PARP activity (cleaved PARP).

Materials:

  • Cancer cells treated as described in the cell viability assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-γH2AX, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol describes the evaluation of the this compound and temozolomide combination in an orthotopic mouse model of glioblastoma.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Glioblastoma cells expressing luciferase (e.g., U87MG-luc)

  • Stereotactic injection apparatus

  • This compound (formulated for oral gavage)

  • Temozolomide (formulated for oral gavage)

  • Bioluminescence imaging system

  • Calipers for tumor measurement (if subcutaneous)

Procedure:

  • Intracranially implant 1x10^5 U87MG-luc cells into the striatum of anesthetized mice using a stereotactic frame.

  • Monitor tumor growth weekly using bioluminescence imaging.

  • When tumors are established (e.g., a detectable bioluminescent signal), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound alone (e.g., daily oral gavage)

    • Temozolomide alone (e.g., daily oral gavage for 5 consecutive days)

    • Combination therapy (this compound and temozolomide)

  • Administer treatments according to the defined schedule.

  • Monitor tumor burden weekly via bioluminescence imaging and animal weight and health status daily.

  • Continue treatment for a defined period (e.g., 3-4 weeks) or until humane endpoints are reached.

  • At the end of the study, euthanize the mice and collect brain tissue for histological and immunohistochemical analysis (e.g., H&E, Ki-67, γH2AX).

  • Analyze tumor growth inhibition and survival data.

Visualizations

G cluster_0 Temozolomide Action cluster_1 PARP Inhibition cluster_2 Cellular Consequences TMZ Temozolomide DNA_damage DNA Methylation (N7-meG, N3-meA) TMZ->DNA_damage SSB Single-Strand Breaks (SSBs) DNA_damage->SSB Replication_Fork_Collapse Replication Fork Collapse SSB->Replication_Fork_Collapse unrepaired A966492 This compound PARP PARP1/2 A966492->PARP BER Base Excision Repair (BER) PARP->BER mediates DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells

Caption: Signaling pathway of synthetic lethality.

G cluster_0 In Vitro Workflow start Seed Cells incubate1 Incubate 24h start->incubate1 treat Add Drugs (this compound +/- TMZ) incubate1->treat incubate2 Incubate 72h treat->incubate2 assay Perform Viability Assay (e.g., MTS) incubate2->assay analyze Analyze Data (IC50) assay->analyze

Caption: In vitro cell viability experimental workflow.

G A966492 This compound PARP_inhibition PARP Inhibition A966492->PARP_inhibition TMZ Temozolomide DNA_damage DNA Damage TMZ->DNA_damage Synergy Synergistic Cell Death (Synthetic Lethality) PARP_inhibition->Synergy DNA_damage->Synergy

Caption: Logical relationship of this compound and TMZ synergy.

References

Application Notes and Protocols for A-966492 and Radiation Co-treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A-966492 is a highly potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with Ki values of 1 nM and 1.5 nM, respectively.[1][2][3] PARP enzymes are critical components of the cellular DNA damage response (DDR) machinery, playing a key role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP activity by this compound prevents the repair of SSBs, which can then collapse replication forks and lead to the formation of more cytotoxic DNA double-strand breaks (DSBs).[4][5]

Ionizing radiation is a cornerstone of cancer therapy that induces a variety of DNA lesions, including SSBs and DSBs. The co-administration of PARP inhibitors with radiation has been shown to enhance the cytotoxic effects of radiation, a strategy known as radiosensitization.[4][5] By inhibiting PARP-mediated SSB repair, this compound can potentiate the DNA-damaging effects of radiation, leading to increased tumor cell death. Preclinical studies have demonstrated that this compound can increase the radiosensitivity of human glioblastoma U87MG cells.[6]

These application notes provide detailed protocols for investigating the co-treatment of this compound and radiation in an in vitro setting, using the U87MG glioblastoma cell line as a model system. The protocols cover the assessment of radiosensitization through clonogenic survival assays and the quantification of DNA damage using γ-H2AX immunofluorescence.

Data Presentation

The efficacy of this compound as a radiosensitizer can be quantified by the Sensitizer Enhancement Ratio (SER). The following table summarizes the SER values for this compound in U87MG glioblastoma cells.

Treatment GroupSensitizer Enhancement Ratio at 50% Survival (SER₅₀)
This compound + Radiation1.25

Table 1: Sensitizer Enhancement Ratio for this compound. Data is derived from a study on U87MG glioblastoma spheroids treated with this compound and radiation from iodine-131.[6]

The following table provides representative data from a clonogenic survival assay to illustrate the expected outcomes.

Radiation Dose (Gy)Cell Survival Fraction (Radiation Alone)Cell Survival Fraction (this compound + Radiation)
01.000.95
20.600.45
40.250.15
60.080.04
80.020.01

Table 2: Representative clonogenic survival data for U87MG cells. This data is illustrative and demonstrates the expected radiosensitizing effect of this compound.

Experimental Protocols

Protocol 1: In Vitro Radiosensitization Assessment by Clonogenic Survival Assay

This protocol details the methodology to assess the long-term reproductive viability of cancer cells after treatment with this compound and radiation.

Materials:

  • U87MG human glioblastoma cells

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • X-ray irradiator

  • Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Culture: Maintain U87MG cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA, count, and seed a predetermined number of cells (e.g., 200-4000 cells/well, depending on the radiation dose) into 6-well plates. Allow cells to attach overnight.

  • This compound Treatment: The following day, replace the medium with fresh medium containing 1 µM this compound or vehicle control (DMSO). Incubate for 2 hours prior to irradiation.

  • Irradiation: Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining and Counting:

    • After the incubation period, wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the non-irradiated control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE)).

    • Plot the SF values on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.

Protocol 2: Quantification of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence

This protocol describes the detection and quantification of γ-H2AX foci, a marker for DNA double-strand breaks, using immunofluorescence microscopy.

Materials:

  • U87MG cells

  • This compound (10 mM stock in DMSO)

  • Complete cell culture medium

  • Glass coverslips in 12-well plates

  • X-ray irradiator

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody (e.g., clone JBW301)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

Procedure:

  • Cell Seeding: Seed U87MG cells onto glass coverslips in 12-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with 1 µM this compound or vehicle control for 2 hours.

  • Irradiation: Irradiate the cells with a clinically relevant dose of X-rays (e.g., 4 Gy).

  • Post-Irradiation Incubation: Incubate the cells for a specified time post-irradiation (e.g., 1, 4, or 24 hours) to allow for DNA damage response and repair.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

    • Acquire images using a fluorescence microscope.

  • Image Analysis:

    • Quantify the number of γ-H2AX foci per cell nucleus using image analysis software (e.g., ImageJ/Fiji).

    • Analyze at least 50-100 cells per treatment condition.

    • Compare the average number of foci per cell across the different treatment groups.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoints start Seed U87MG Cells drug_tx Treat with 1 µM this compound (2 hours pre-IR) start->drug_tx radiation Irradiate (0-8 Gy) drug_tx->radiation post_ir Post-Irradiation Incubation radiation->post_ir clonogenic Clonogenic Assay (10-14 days) post_ir->clonogenic gamma_h2ax γ-H2AX Staining (1-24 hours) post_ir->gamma_h2ax

Caption: Experimental workflow for this compound and radiation co-treatment.

G cluster_pathway DNA Damage Response Pathway IR Ionizing Radiation SSB Single-Strand Break (SSB) IR->SSB DSB Double-Strand Break (DSB) IR->DSB PARP PARP Activation SSB->PARP Replication Replication Fork Collapse SSB->Replication unrepaired HR_NHEJ DSB Repair (HR / NHEJ) DSB->HR_NHEJ BER Base Excision Repair (BER) PARP->BER recruits repair factors A966492 This compound A966492->PARP inhibits Replication->DSB Apoptosis Cell Death / Apoptosis HR_NHEJ->Apoptosis overwhelmed/failed

Caption: Signaling pathway of this compound-mediated radiosensitization.

References

Application Notes and Protocols: A-966492 with Carboplatin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific preclinical data for the combination of A-966492 and carboplatin in breast cancer models is not publicly available. The following application notes and protocols are based on published studies of other potent PARP1/2 inhibitors, such as talazoparib, in combination with carboplatin in similar breast cancer models. This information is provided as a representative guide for experimental design and methodology.

Introduction

This compound is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with Ki values of 1 nM and 1.5 nM, respectively.[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).

In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the repair of these DSBs is compromised. This creates a synthetic lethal interaction where the combination of PARP inhibition and a deficient HR pathway leads to selective cancer cell death.

Carboplatin is a platinum-based alkylating agent that induces DNA damage, primarily by forming intra- and inter-strand crosslinks. This type of damage also requires the HR pathway for effective repair. The combination of a PARP inhibitor like this compound with carboplatin is hypothesized to have a synergistic anti-tumor effect by overwhelming the DNA repair capacity of cancer cells, leading to increased cell death. This synergy has been observed in various breast cancer models, including triple-negative breast cancer (TNBC), independent of their BRCA mutation status.[1]

Signaling Pathway: Synthetic Lethality with PARP Inhibition and Carboplatin

Synthetic_Lethality Carboplatin Carboplatin DSB_Carbo Double-Strand Breaks (DSBs) Carboplatin->DSB_Carbo SSB Single-Strand Breaks (SSBs) PARP PARP1/2 SSB->PARP Recruits HR_Proteins BRCA1/2, RAD51, etc. DSB_Carbo->HR_Proteins Genomic_Instability Genomic Instability DSB_Carbo->Genomic_Instability PARP_trapping PARP Trapping on DNA PARP->PARP_trapping A966492 This compound A966492->PARP Inhibits & Traps DSB_PARPi DSBs at Replication Forks PARP_trapping->DSB_PARPi Causes DSB_PARPi->HR_Proteins DSB_PARPi->Genomic_Instability HR_Repair HR Repair HR_Proteins->HR_Repair Apoptosis Apoptosis / Cell Death HR_Deficiency HR Deficiency (e.g., BRCA mutation) HR_Deficiency->HR_Proteins Impairs HR_Deficiency->Genomic_Instability Genomic_Instability->Apoptosis

Caption: Mechanism of synthetic lethality with this compound and carboplatin.

Quantitative Data

The following tables summarize representative data from preclinical studies of potent PARP inhibitors (e.g., talazoparib) in combination with carboplatin in triple-negative breast cancer (TNBC) cell lines and xenograft models.

Table 1: In Vitro Efficacy of PARP Inhibitor and Carboplatin Combination in TNBC Cell Lines

Cell LineBRCA StatusPARP Inhibitor IC₅₀ (µM)Carboplatin IC₅₀ (µM)Combination Index (CI)¹Synergy
HCC1143 Wild-Type> 0.01> 10< 0.65Strong Synergy
MDAMB231 Wild-Type> 0.01~5< 0.65Strong Synergy
Hs578T Wild-Type> 0.01> 10< 0.65Strong Synergy
SUM149PT Mutant< 0.001< 1< 1Synergy
MDAMB436 Mutant< 0.001< 1< 1Synergy

¹Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is representative of published findings.[2]

Table 2: In Vivo Efficacy in a TNBC Orthotopic Xenograft Model (MDAMB231)

Treatment GroupDosing StrategyPrimary Tumor Volume Inhibition (%)Lung Micrometastasis Reduction (%)
Vehicle Control -00
Talazoparib (0.03 mg/kg, oral gavage) MonotherapyNot reportedNot reported
Carboplatin (35 mg/kg, intraperitoneal) MonotherapyNot reportedNot reported
Talazoparib + Carboplatin Concomitant53.1% (p=0.0004)Not reported
Talazoparib then Carboplatin Sequential69.2% (p<0.0001)53.9% (p=0.0003)

Data adapted from a study using talazoparib.[2]

Experimental Protocols

Protocol 1: In Vitro Chemosensitivity and Synergy Analysis

This protocol describes a 10-day chemosensitivity assay using high-content imaging to determine IC₅₀ values and assess synergy.

Materials:

  • Breast cancer cell lines (e.g., MDAMB231, HCC1143)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • This compound (or other PARP inhibitor) stock solution

  • Carboplatin stock solution

  • Hoechst 33342 nuclear stain

  • High-content imaging system (e.g., PerkinElmer Operetta)

  • CompuSyn software for synergy analysis

Procedure:

  • Cell Seeding:

    • Trypsinize and count breast cancer cells.

    • Seed 1,000-3,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and carboplatin in complete growth medium.

    • For single-agent treatments, add a range of concentrations of each drug to designated wells.

    • For combination treatments, add drugs at a constant ratio based on their individual IC₅₀ values.

    • Include vehicle control wells.

  • Incubation:

    • Incubate the plates for 10 days at 37°C, 5% CO₂.

  • Staining and Imaging:

    • After 10 days, remove the medium and fix the cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Stain the nuclei with Hoechst 33342.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use the imaging software to count the number of viable cells in each well.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the IC₅₀ values for each drug using non-linear regression.

    • Use CompuSyn software to calculate the Combination Index (CI) to determine synergy.

Protocol 2: DNA Damage Analysis (53BP1 Foci Formation)

This protocol uses immunofluorescence to quantify DNA double-strand breaks.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Fixation solution (4% paraformaldehyde)

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-53BP1

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and treat with this compound, carboplatin, or the combination for the desired time (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA for 1 hour.

    • Incubate with primary anti-53BP1 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount coverslips onto slides using mounting medium with DAPI.

    • Image using a fluorescence microscope.

  • Quantification:

    • Count the number of 53BP1 foci per nucleus in at least 50-100 cells per condition.

Protocol 3: Apoptosis Assay (Cleaved PARP Staining)

This protocol uses immunofluorescence to detect an early marker of apoptosis.

Materials:

  • Same as Protocol 2, with the primary antibody being anti-cleaved PARP (Asp214).

Procedure:

  • Follow the same steps as in Protocol 2 for cell culture, treatment, fixation, and permeabilization.

  • Immunostaining:

    • Block with 5% BSA for 1 hour.

    • Incubate with primary anti-cleaved PARP antibody overnight at 4°C.

    • Proceed with secondary antibody incubation and mounting as described in Protocol 2.

  • Analysis:

    • Quantify the percentage of cleaved PARP-positive cells by counting at least 200 cells per condition.

Protocol 4: Orthotopic Breast Cancer Xenograft Model

This protocol details the establishment of an orthotopic tumor model in mice to evaluate in vivo efficacy.

Materials:

  • Female immunodeficient mice (e.g., NOD scid gamma - NSG), 6-8 weeks old.

  • Breast cancer cells (e.g., MDAMB231)

  • Matrigel

  • 27-30 gauge needles and syringes

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • This compound and carboplatin formulations for in vivo administration.

Procedure:

  • Cell Preparation:

    • Harvest breast cancer cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep on ice.

  • Orthotopic Injection:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the fourth mammary fat pad.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Once tumors are palpable (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

  • Drug Administration:

    • Administer drugs according to the desired schedule (e.g., concomitant or sequential). For example:

      • This compound: Administer daily by oral gavage.

      • Carboplatin: Administer once or twice weekly by intraperitoneal injection.

    • Include a vehicle control group.

  • Endpoint:

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • If studying metastasis, harvest lungs or other organs for analysis.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines Chemosensitivity Chemosensitivity Assay (IC50 Determination) Cell_Culture->Chemosensitivity Synergy Synergy Analysis (Combination Index) Chemosensitivity->Synergy Mechanism Mechanistic Assays (DNA Damage, Apoptosis) Synergy->Mechanism Xenograft Orthotopic Xenograft Model Establishment Synergy->Xenograft Informs In Vivo Study Design Randomization Randomization of Mice into Treatment Groups Xenograft->Randomization Treatment Drug Administration (Single Agent & Combination) Randomization->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Metastasis) Monitoring->Endpoint

Caption: A typical experimental workflow for preclinical evaluation.

References

Application Notes and Protocols: U87MG Cell Line Response to A-966492 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The U87MG cell line, derived from a human malignant glioma, is a cornerstone model in neuro-oncology research.[1][2] These cells exhibit an epithelial-like morphology and are known for their aggressive proliferation and invasiveness, characteristic of glioblastoma multiforme (GBM).[3] A-966492 is a potent small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, with Ki values of 1 nM and 1.5 nM, respectively.[4] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibition of PARP in cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination, can lead to synthetic lethality and apoptotic cell death. This document provides detailed protocols for investigating the effects of this compound on the U87MG cell line, including methods for assessing cell viability, apoptosis, and cell cycle progression.

Materials and Reagents

  • U87MG cell line (ATCC® HTB-14™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%, ice-cold)

  • Antibodies for Western Blotting (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-p-ATM, anti-p-ATR, anti-p-CHK1, anti-p-CHK2, anti-β-actin)

U87MG Cell Culture Protocol

U87MG cells are adherent and should be cultured in a humidified incubator at 37°C with 5% CO2.

Growth Medium:

  • EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Sub-culturing:

  • Aspirate the old medium and wash the cells with sterile PBS.

  • Add Trypsin-EDTA solution to detach the cells (typically 2-5 minutes at 37°C).

  • Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Seed new flasks at a density of 1-2 x 10^4 cells/cm².

  • Change the medium every 2-3 days.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed U87MG cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Expected Quantitative Data (Hypothetical):

This compound Concentration (nM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 4.5
10021.4 ± 3.9
10005.8 ± 2.1
IC50 ~12 nM
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed U87MG cells in 6-well plates and treat with this compound (e.g., 10 nM and 50 nM) and a vehicle control for 48 hours.

  • Harvest the cells, including any floating cells, and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Expected Quantitative Data (Hypothetical):

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound (10 nM)65.7 ± 3.515.8 ± 2.212.3 ± 1.96.2 ± 1.1
This compound (50 nM)30.1 ± 4.228.4 ± 3.135.7 ± 3.85.8 ± 0.9
Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Seed U87MG cells and treat with this compound (e.g., 10 nM and 50 nM) and a vehicle control for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cells with Propidium Iodide.

  • Analyze the DNA content by flow cytometry.

Expected Quantitative Data (Hypothetical):

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 2.828.1 ± 1.916.6 ± 1.5
This compound (10 nM)52.1 ± 3.125.5 ± 2.022.4 ± 2.3
This compound (50 nM)48.7 ± 3.518.9 ± 2.432.4 ± 3.1

Signaling Pathways and Mechanism of Action

This compound inhibits PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs). When these breaks are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised DSB repair mechanisms (e.g., homologous recombination deficiency), this leads to genomic instability and cell death.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 recruits PARylation PARylation PARP1_2->PARylation catalyzes Replication_Fork Replication Fork PARP1_2->Replication_Fork (stalled at SSB) leads to collapse A966492 This compound A966492->PARP1_2 inhibits Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB DDR DNA Damage Response (ATM, ATR, CHK1/2) DNA_DSB->DDR activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Experimental_Workflow start Start culture Culture U87MG Cells start->culture seed Seed Cells for Assays culture->seed treat Treat with this compound seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

References

Preparing A-966492 stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Preparing and Utilizing A-966492, a Potent PARP-1/2 Inhibitor, in Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly potent and selective small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4][5] It has demonstrated significant potential in preclinical studies, both as a standalone agent and in combination with DNA-damaging agents like temozolomide (TMZ) and carboplatin.[2][3] Its ability to cross the blood-brain barrier and its oral bioavailability make it a compound of interest for further investigation.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating experimental design and execution.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight 324.35 g/mol [1]
CAS Number 934162-61-5[1][6]
Purity ≥98%[6]
Solubility DMSO: ≥33 mg/mL (≥101.74 mM)[1]
Water: Insoluble[1]
Ethanol: Insoluble[1]
Storage (Solid) Store at or below -20°C[4][7]
Storage (Aqueous Solution) Do not store for more than one day[4][7]

Table 2: In Vitro and In Vivo Efficacy of this compound

ParameterValueExperimental ContextSource
Ki (PARP-1) 1 nMCell-free enzyme assay[1][2][3][4][5]
Ki (PARP-2) 1.5 nMCell-free enzyme assay[1][2][3][4][5]
EC50 1 nMWhole cell assay (C41 cells)[1][2][5][7]
In Vivo Efficacy Reduces tumor growth by 46% (100 mg/kg/day) and 92% (200 mg/kg/day)MX-1 mouse xenograft model[6]
Oral Bioavailability 34-72%Across multiple species[1][2]
Half-life 1.7-1.9 hoursSprague-Dawley rats, beagle dogs, cynomolgus monkeys[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of this compound, which can be further diluted for various in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.324 mg of this compound (Molecular Weight = 324.35 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound powder. For the example above, add 100 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Solid this compound is stable for at least 12 months when stored as directed.[4][7]

Protocol 2: In Vitro PARP Inhibition Assay (Whole Cell)

This protocol provides a general framework for assessing the potency of this compound in a whole-cell context.

Materials:

  • C41 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) for DNA damage induction

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., pre-chilled methanol/acetone, 7:3)

  • Blocking solution (e.g., 5% nonfat dry milk in PBS-Tween 0.05%)

  • Primary antibody against PAR (poly-ADP-ribose)

  • Appropriate secondary antibody conjugated to a detectable label

  • 96-well plates

Procedure:

  • Cell Seeding: Seed C41 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 30 minutes.[1][3]

  • DNA Damage Induction: Activate PARP by inducing DNA damage with 1 mM H₂O₂ for 10 minutes.[1][3]

  • Fixation: Wash the cells once with ice-cold PBS and then fix them with a pre-chilled methanol/acetone mixture at -20°C for 10 minutes.[1][3]

  • Permeabilization and Blocking: Air-dry the plates, rehydrate with PBS, and then block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.[1][3]

  • Antibody Incubation: Incubate the cells with a primary antibody against PAR, followed by incubation with a suitable secondary antibody.

  • Detection and Analysis: Quantify the signal using an appropriate plate reader. The results will indicate the concentration-dependent inhibition of PARP activity by this compound.

Visualizations

Signaling Pathway of this compound Action

A966492_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (e.g., from TMZ, H₂O₂) PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR catalyzes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Single-Strand Break Repair Repair_Proteins->DNA_Repair Synthetic_Lethality Synthetic Lethality in BRCA-deficient cells DNA_Repair->Synthetic_Lethality inhibition leads to A966492 This compound A966492->Inhibition

Caption: Mechanism of action of this compound in inhibiting PARP-mediated DNA repair.

Experimental Workflow for this compound Stock Solution Preparation and Use

A966492_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex until Completely Dissolved Dissolve->Vortex Aliquot 4. Aliquot for Single Use Vortex->Aliquot Store 5. Store at -20°C Aliquot->Store Thaw 6. Thaw Aliquot Store->Thaw Dilute 7. Dilute to Working Concentration in Media Thaw->Dilute Treat 8. Treat Cells or Administer to Animals Dilute->Treat Assay 9. Perform Assay (e.g., Cell Viability, PAR level) Treat->Assay

Caption: Workflow for preparing and using this compound stock solutions in experiments.

References

Application Notes and Protocols for A-966492 in Clonogenic Survival Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the potent PARP inhibitor, A-966492, in clonogenic survival assays. This document outlines the mechanism of action, offers detailed experimental protocols, and presents available quantitative data to facilitate the assessment of this compound's long-term cytotoxic effects on cancer cells.

Introduction to this compound

This compound is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1] These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). By inhibiting PARP, this compound disrupts the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a concept known as synthetic lethality), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death. The clonogenic survival assay is a gold-standard in vitro method to assess the long-term reproductive viability of cells following treatment with cytotoxic agents like this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that while biochemical potency has been well-characterized, specific IC50 values from clonogenic survival assays are not widely available in the public domain. Researchers are encouraged to determine cell line-specific IC50 values using the protocol provided below.

Table 1: Biochemical Potency of this compound

TargetParameterValue (nM)Reference
PARP-1Ki1[1]
PARP-2Ki1.5[1]
PARP-1EC50 (whole cell assay)1[1]

Table 2: Example Seeding Densities for Clonogenic Assays with PARP Inhibitors

Cell LineCancer TypeSeeding Density (cells/well in 6-well plate)Reference
UWB1.289+BRCA1Ovarian1000[2]
OVCAR-3Ovarian1000[2]
UWB1.289Ovarian2000[2]
PEO1Ovarian750[2]
PEO4Ovarian1500[2]
A2780Ovarian200[2]
H460Lung100-400 (in 96-well plate)
H1437Lung100-400 (in 96-well plate)
H727Lung100-400 (in 96-well plate)

Note: Optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control group.

Signaling Pathway and Experimental Workflow

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 This compound Intervention cluster_2 Cellular Consequences DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates SSB_Accumulation SSB Accumulation DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair A966492 This compound A966492->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death in HR-deficient cells Reduced_Clonogenic_Survival Reduced Clonogenic Survival Cell_Death->Reduced_Clonogenic_Survival

Caption: this compound inhibits PARP, leading to reduced clonogenic survival.

Clonogenic_Assay_Workflow start Start: Prepare Single Cell Suspension seed Seed Cells into 6-well Plates start->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Treat with this compound (Varying Concentrations) adhere->treat incubate Incubate for Colony Formation (10-21 days) treat->incubate fix Fix Colonies (e.g., with Methanol) incubate->fix stain Stain Colonies (e.g., with Crystal Violet) fix->stain count Count Colonies (>50 cells) stain->count analyze Analyze Data: Calculate Survival Fraction & IC50 count->analyze end End analyze->end

Caption: Workflow for a typical clonogenic survival assay.

Experimental Protocols

This protocol is a general guideline for performing a clonogenic survival assay with PARP inhibitors and can be adapted for use with this compound.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

  • Microscope for colony counting

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and create a single-cell suspension.

    • Count viable cells using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Based on the cell line's plating efficiency (determined empirically), seed an appropriate number of cells into each well of a 6-well plate to obtain 50-150 colonies in the control wells. Refer to Table 2 for example seeding densities.

    • Allow cells to adhere by incubating overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A vehicle control (e.g., DMSO) must be included.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • The treatment duration can vary, but a continuous exposure of 10-14 days is common for PARP inhibitors in clonogenic assays.[3]

  • Colony Formation:

    • Incubate the plates for a period sufficient for colonies to form (typically 10-21 days), depending on the growth rate of the cell line.

    • The medium can be carefully replaced every 3-4 days if necessary.

  • Fixation and Staining:

    • After the incubation period, aspirate the medium and gently wash the wells with PBS.

    • Add the fixation solution to each well and incubate for 10-20 minutes at room temperature.[2]

    • Remove the fixation solution and allow the plates to air dry.

    • Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) for the control group:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • Calculate the Surviving Fraction (SF) for each treatment group:

      • SF = (Number of colonies formed / (Number of cells seeded x PE))

    • Plot the SF against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits colony formation by 50%).

Conclusion

The clonogenic survival assay is a powerful tool to evaluate the long-term efficacy of the PARP inhibitor this compound. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively assess the impact of this compound on the reproductive integrity of cancer cells, providing valuable insights for drug development and preclinical studies.

References

Application Notes and Protocols for Studying the Blood-Brain Barrier Penetration of A-966492

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-966492 is a potent and novel inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, with Ki values of 1 nM and 1.5 nM, respectively. As a promising therapeutic agent, particularly in oncology, its ability to penetrate the blood-brain barrier (BBB) is a critical determinant for its efficacy in treating primary and metastatic brain tumors. While preclinical studies have indicated that this compound is orally bioavailable and crosses the blood-brain barrier, specific quantitative data on its BBB penetration are not widely published.

These application notes provide a comprehensive guide for researchers interested in quantifying the BBB penetration of this compound. This document outlines detailed protocols for both in vitro and in vivo assessment of BBB permeability and provides templates for data presentation and analysis.

Data Presentation

Effective evaluation of BBB penetration requires the systematic collection and clear presentation of quantitative data. The following tables provide a standardized format for summarizing key pharmacokinetic parameters related to the BBB distribution of this compound.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound

Assay TypeTest SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioControl Compounds (Papp)
PAMPA-BBBArtificial Membrane[Insert Experimental Data]N/A[e.g., Caffeine, Propranolol (High), Atenolol (Low)]
Cell-Based Transwell Assaye.g., bEnd.3 cells[Insert Experimental Data][Insert Experimental Data][e.g., Sucrose (Low), Diazepam (High)]

Table 2: In Vivo Pharmacokinetic and BBB Penetration Parameters of this compound in Rodents

Species/StrainDose (mg/kg) & RouteTime Point (h)Plasma Concentration (ng/mL or µM)Brain Concentration (ng/g or µM)Brain-to-Plasma Ratio (Total)Unbound Brain-to-Plasma Ratio (Kp,uu)
e.g., C57BL/6 Mouse[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
e.g., Sprague-Dawley Rat[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the BBB penetration of this compound.

Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This high-throughput assay predicts the passive diffusion of a compound across the BBB.

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Control compounds (high and low permeability)

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Dissolve porcine brain lipid in dodecane to create the membrane solution.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in PBS to the final desired concentration (final DMSO concentration should be <1%).

  • Coat the Donor Plate: Add the brain lipid/dodecane solution to each well of the donor plate filter membrane and allow it to impregnate the filter.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Add Compound to Donor Plate: Add the this compound solution to the coated wells of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [ -ln(1 - CA / Ceq) ] / [ A * t * (1/VD + 1/VA) ]

    Where:

    • CA is the concentration in the acceptor well.

    • Ceq is the equilibrium concentration.

    • A is the filter area.

    • t is the incubation time.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

Protocol 2: In Vitro Cell-Based Transwell Blood-Brain Barrier Assay

This assay provides a more biologically relevant model of the BBB using a monolayer of brain endothelial cells.

Materials:

  • Mouse brain endothelial cells (e.g., bEnd.3)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • This compound

  • Lucifer yellow or other low-permeability marker

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture bEnd.3 cells to confluence on the luminal side of the Transwell inserts.

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer. Perform a permeability assay with a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • Replace the medium in the apical (luminal) and basolateral (abluminal) chambers with fresh, pre-warmed medium.

    • Add this compound to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

    • To determine the efflux ratio, perform the assay in the reverse direction (basolateral to apical).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Permeability: The apparent permeability (Papp) is calculated as:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of transport of this compound into the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Protocol 3: In Vivo Brain Penetration Study in Rodents

This protocol determines the concentration of this compound in the plasma and brain tissue of rodents to calculate the brain-to-plasma ratio.

Materials:

  • This compound

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., EDTA tubes)

  • Surgical tools for brain extraction

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Dosing: Administer this compound to the animals via the desired route (e.g., oral gavage or intravenous injection) at a specified dose.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) post-dosing, collect blood samples via cardiac puncture or other appropriate method into EDTA tubes.

  • Brain Extraction: Immediately following blood collection, euthanize the animal and perfuse with saline to remove blood from the brain vasculature. Excise the brain.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis: Extract this compound from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of this compound in the brain (ng/g) by the concentration in the plasma (ng/mL), assuming a brain tissue density of 1 g/mL.

Protocol 4: Bioanalytical Method for this compound Quantification by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurate quantification of this compound in biological matrices.

Procedure:

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the proteins.

    • Brain Homogenate: Use a similar protein precipitation method as for plasma.

  • Chromatographic Separation:

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for this compound and an appropriate internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations in the corresponding matrix (plasma or brain homogenate).

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_in_vitro cluster_pampa PAMPA-BBB Assay cluster_transwell Cell-Based Transwell Assay pampa_prep Prepare Solutions & Coat Plate pampa_incubate Add Compound & Incubate pampa_prep->pampa_incubate pampa_analyze Analyze Donor & Acceptor Wells pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc transwell_culture Culture bEnd.3 Cells on Insert transwell_teer Check Barrier Integrity (TEER) transwell_culture->transwell_teer transwell_assay Perform Permeability Assay transwell_teer->transwell_assay transwell_analyze LC-MS/MS Analysis transwell_assay->transwell_analyze transwell_calc Calculate Papp & Efflux Ratio transwell_analyze->transwell_calc

Caption: In Vitro BBB Permeability Experimental Workflows.

experimental_workflow_in_vivo cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis start Administer this compound to Rodent blood_collection Collect Blood (Plasma) start->blood_collection brain_extraction Perfuse & Extract Brain start->brain_extraction extraction Protein Precipitation & Extraction blood_collection->extraction homogenize Homogenize Brain Tissue brain_extraction->homogenize homogenize->extraction lcms LC-MS/MS Quantification extraction->lcms end Calculate Brain-to-Plasma Ratio lcms->end signaling_pathway cluster_bbb Blood-Brain Barrier cluster_mechanism Potential Transport Mechanisms blood Blood (Systemic Circulation) endothelial_cell Brain Endothelial Cell blood->endothelial_cell This compound brain Brain Parenchyma endothelial_cell->brain Penetration passive Passive Diffusion endothelial_cell->passive active Active Transport (Efflux/Influx) endothelial_cell->active

Troubleshooting & Optimization

A-966492 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the comprehensive support resource for A-966492, a potent inhibitor of PARP1 and PARP2. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and effective use of this compound in experimental settings.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its potency and ensuring reproducible experimental outcomes.

ParameterConditionShelf LifeSource(s)
Solid Form Store at -20°C≥ 4 years[1]
Store at or below -20°CAt least 12 months[2]
Stock Solution (in DMSO) Store at -20°CUp to 1 year[3]
Store at -80°CUp to 2 years[3]
Aqueous Solutions Prepare fresh for each useDo not store for more than one day[2]
Shipping Room temperature (continental US)N/A[1]
Blue Ice (for small molecules)N/A[4]

Solubility Data

SolventSolubilityNotesSource(s)
DMSO ≥32.4 mg/mLMoisture-absorbing DMSO may reduce solubility; use fresh DMSO.[5][1][4][5]
Water InsolubleCan be prepared in H2O with ultrasonic treatment (≥16.53 mg/mL).[4][4][5]
Ethanol InsolubleCan be prepared in EtOH with gentle warming and ultrasonic (≥3.16 mg/mL).[4][4][5]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Question: My this compound powder won't fully dissolve in DMSO. What should I do?

Answer:

  • Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which reduces the solubility of this compound.[5] Always use fresh, anhydrous DMSO.

  • Gentle Warming/Sonication: If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[3]

  • Check Concentration: Ensure you are not exceeding the known solubility limits (≥32.4 mg/mL in DMSO).[4]

Question: I am seeing precipitate in my cell culture media after adding the this compound stock solution. How can I prevent this?

Answer:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.

  • Serial Dilutions: Prepare intermediate dilutions of your DMSO stock solution in culture medium before adding it to your final cell culture plate.

  • Immediate Use: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[3]

Question: My experimental results are inconsistent. Could the this compound have degraded?

Answer:

  • Storage Conditions: Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C or -80°C).[1][2][3] Improper storage can lead to degradation.

  • Avoid Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

  • Aqueous Solution Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. Do not store aqueous solutions for more than one day.[2]

Question: What is the mechanism of action of this compound?

Answer: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2][4][5] It has been shown to have Ki values of 1 nM and 1.5 nM for PARP1 and PARP2, respectively.[2][4][5]

Experimental Protocols

In Vitro PARP Enzyme Assay

This protocol is adapted from published methodologies.[5][6]

  • Assay Buffer: Prepare a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:

    • 1.5 μM [3H]-NAD+

    • 200 nM biotinylated histone H1

    • 200 nM slDNA

    • 1 nM PARP-1 or 4 nM PARP-2 enzyme

    • Varying concentrations of this compound

  • Initiation: Initiate the reaction by adding the NAD+ substrate mixture to the enzyme mixture.

  • Termination: Stop the reaction by adding 1.5 mM benzamide.

  • Detection: Transfer the stopped reaction mixtures to streptavidin-coated plates, incubate for 1 hour, and measure the incorporation of [3H]-NAD+ using a microplate scintillation counter.

Whole-Cell PARP Inhibition Assay

This protocol is based on methods used to assess the cellular activity of this compound.[3][5]

  • Cell Culture: Plate C41 cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound for 30 minutes.

  • DNA Damage Induction: Induce DNA damage by treating the cells with 1 mM H2O2 for 10 minutes to activate PARP.

  • Fixation and Permeabilization: Wash the cells with ice-cold PBS and fix with a pre-chilled methanol/acetone (7:3) solution at -20°C for 10 minutes.

  • Blocking: Rehydrate the plates with PBS and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.

  • Antibody Incubation:

    • Incubate with anti-PAR primary antibody for 60 minutes.

    • Wash and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 60 minutes.

  • Analysis: Measure the fluorescence intensity for PAR (FITC signal) and normalize it to the cell number (DAPI signal) using a fluorescence microplate reader.

Visualizations

Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition DNA_Damage DNA Damage PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 activates PAR Poly(ADP-ribose) (PAR) PARP1_2->PAR synthesizes DDR DNA Damage Repair Proteins PAR->DDR recruits Repair DNA Repair DDR->Repair A966492 This compound A966492->PARP1_2 inhibits

Caption: this compound inhibits PARP1/PARP2, blocking DNA repair pathways.

Troubleshooting_Workflow Troubleshooting Experimental Issues with this compound start Start: Inconsistent Results check_storage Check Storage Conditions (-20°C or -80°C) start->check_storage check_solubility Review Solubilization Protocol (Fresh DMSO, Sonication) check_storage->check_solubility Proper improper_storage Action: Order New Compound check_storage->improper_storage Improper check_precipitation Observe for Precipitation in Media check_solubility->check_precipitation Correct improve_solubility Action: Use Fresh Anhydrous DMSO, Warm/Sonicate Gently check_solubility->improve_solubility Incorrect check_aliquots Using Single-Use Aliquots? check_precipitation->check_aliquots None adjust_dilution Action: Lower Final DMSO %, Use Serial Dilutions check_precipitation->adjust_dilution Yes make_aliquots Action: Aliquot Stock Solution check_aliquots->make_aliquots No end_good Resolved: Consistent Results check_aliquots->end_good Yes make_aliquots->end_good

Caption: Workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Optimizing A-966492 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, A-966492. The information is designed to help optimize experimental conditions and address common challenges encountered during cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, with high affinity (Ki of 1 nM and 1.5 nM, respectively).[1][2][3][4] PARP enzymes are critical components of the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[5] By inhibiting PARP, this compound prevents the repair of SSBs. During DNA replication, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs).[6][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a key part of the homologous recombination repair pathway), the accumulation of DSBs leads to cell death through a process known as synthetic lethality.[5][8]

Q2: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. In a whole-cell assay using C41 cells, the EC50 was determined to be 1 nM.[2][3] However, for cytotoxicity, the IC50 values can range from nanomolar to micromolar concentrations. For example, in a panel of 12 breast cancer cell lines, the IC50 values for this compound were found to be generally high, with most cell lines showing resistance at concentrations up to 200 µM after 7 days of treatment.[9] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.

Q3: How should I prepare and store this compound for in vitro experiments?

This compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the desired final concentration. To avoid precipitation, it is advisable to first dilute the stock in a small volume of medium, mix thoroughly, and then add it to the final volume of the cell culture. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the difference between a cytotoxic and a cytostatic effect, and which is expected with this compound?

A cytotoxic effect results in direct cell killing, leading to a reduction in the number of viable cells. A cytostatic effect, on the other hand, inhibits cell proliferation without directly causing cell death.[10][11][12][13] PARP inhibitors like this compound can exhibit both cytostatic and cytotoxic effects. The observed effect often depends on the genetic background of the cells and the concentration of the inhibitor. In cells with intact DNA repair mechanisms, this compound might primarily induce a cytostatic effect by causing cell cycle arrest, particularly at the G2/M phase, to allow for DNA repair.[6][7][14] In cells with deficient DNA repair pathways (e.g., BRCA-mutant), the accumulation of DNA damage can lead to apoptosis and a cytotoxic effect.[5][15][16]

Troubleshooting Guide

Issue 1: Low or no cytotoxicity observed at expected concentrations.

  • Possible Cause 1: Short treatment duration.

    • Troubleshooting: The cytotoxic effects of PARP inhibitors can be slow to manifest, often requiring multiple cell cycles for DNA damage to accumulate to lethal levels.[6][7] Consider extending the treatment duration to 5-7 days, with replenishment of the compound with fresh media if necessary.

  • Possible Cause 2: Cell line is resistant.

    • Troubleshooting: The sensitivity to PARP inhibitors is highly dependent on the status of DNA repair pathways.[5][8] Cell lines with proficient homologous recombination may be resistant to this compound as a single agent.[17] Confirm the DNA repair status of your cell line. Consider using this compound in combination with a DNA-damaging agent (e.g., temozolomide, cisplatin) to enhance its cytotoxic effects.[18]

  • Possible Cause 3: Compound precipitation.

    • Troubleshooting: this compound may precipitate out of aqueous solutions at higher concentrations. When preparing dilutions from a DMSO stock, ensure thorough mixing. Visually inspect the media for any signs of precipitation. If precipitation is suspected, try preparing fresh dilutions and consider using a slightly higher percentage of DMSO (while staying within the tolerated limit for your cells).

Issue 2: High variability between replicate wells in cell viability assays.

  • Possible Cause 1: Uneven cell seeding.

    • Troubleshooting: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate. Edge effects can also contribute to variability; consider not using the outer wells of the plate for experimental data.

  • Possible Cause 2: Inconsistent compound concentration.

    • Troubleshooting: When preparing serial dilutions of this compound, ensure accurate pipetting and thorough mixing at each step. Prepare a master mix of the final drug concentration to add to the wells to minimize pipetting errors between replicates.

  • Possible Cause 3: Assay timing and technique.

    • Troubleshooting: For colorimetric or fluorometric assays (e.g., MTT, MTS, AlamarBlue), ensure that the incubation time with the reagent is consistent across all plates. When stopping the reaction or lysing the cells, work quickly and consistently to minimize variability.

Issue 3: Difficulty interpreting IC50 values.

  • Possible Cause 1: Incomplete dose-response curve.

    • Troubleshooting: Ensure that the concentration range of this compound tested is wide enough to generate a full sigmoidal curve with a clear upper and lower plateau. This may require testing concentrations over several orders of magnitude.

  • Possible Cause 2: Assay endpoint.

    • Troubleshooting: The calculated IC50 value can be influenced by whether the compound has a cytotoxic or cytostatic effect. For cytostatic compounds, the IC50 may reflect a 50% reduction in cell proliferation rather than 50% cell death. Consider using an assay that can distinguish between these two effects, such as a live/dead cell stain in combination with cell counting.

  • Possible Cause 3: Off-target effects at high concentrations.

    • Troubleshooting: At high concentrations, small molecule inhibitors can have off-target effects.[19][20][21] If the dose-response curve is unusual or does not fit a standard sigmoidal model, consider the possibility of off-target kinase inhibition, which has been reported for some PARP inhibitors.[20] It is important to correlate the observed phenotype with the inhibition of PARP activity at the effective concentrations.

Data Presentation

Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines

Cell LineSubtypeBRCA1 StatusBRCA2 StatusIC50 (µM)
BT-474ER+/HER2+Wild TypeWild Type>200
BT-549Triple NegativeMutantWild Type>200
HCC1937Triple NegativeMutantWild Type>200
HCC38Triple NegativeWild TypeWild Type>200
JIMT1HER2+Wild TypeWild Type>200
MCF-7ER+/HER2-Wild TypeWild Type>200
MDA-MB-231Triple NegativeWild TypeWild Type>200
MDA-MB-436Triple NegativeMutantWild Type>200
MDA-MB-468Triple NegativeWild TypeWild Type>200
SKBR3HER2+Wild TypeWild Type>200
T47DER+/HER2-Wild TypeWild Type>200
ZR-75-1ER+/HER2-Wild TypeWild Type>200
Data from a study where cell viability was assessed after 7 days of treatment.[9]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general guideline for assessing cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a DMSO stock.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 72 hours to 7 days).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 recruits SSB_Accumulation SSB Accumulation PAR Poly(ADP-ribose) chain synthesis PARP1_2->PAR catalyzes Inhibition Inhibition of PARP Activity Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate A966492 This compound A966492->PARP1_2 Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse leads to DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation causes Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death results in

Caption: Mechanism of action of this compound in the PARP signaling pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Cell Culture (Select appropriate cell line) B Cell Seeding (Optimize density) A->B C Prepare this compound Dilutions D Treat Cells (Include vehicle control) C->D E Incubate (Determine optimal duration) D->E F Cell Viability Assay (e.g., MTT, MTS, LDH) G Data Acquisition (Plate reader) F->G H Data Analysis (Calculate % viability, IC50) G->H

Caption: General experimental workflow for determining cell viability with this compound.

Troubleshooting_Logic Start Low/No Cytotoxicity Observed Cause1 Short Treatment Duration? Start->Cause1 Solution1 Increase incubation time (e.g., 5-7 days) Cause1->Solution1 Yes Cause2 Resistant Cell Line? Cause1->Cause2 No Solution2 Confirm DNA repair status Consider combination therapy Cause2->Solution2 Yes Cause3 Compound Precipitation? Cause2->Cause3 No Solution3 Prepare fresh dilutions Ensure proper mixing Cause3->Solution3 Yes

References

Troubleshooting A-966492 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-966492. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. PARP enzymes are crucial for DNA repair. By inhibiting PARP, this compound can prevent cancer cells from repairing their DNA, leading to cell death, particularly in tumors with existing DNA repair defects (e.g., BRCA1/2 mutations).

Q2: My this compound precipitated after I diluted my DMSO stock solution into my cell culture media. Why did this happen?

This is a common issue with hydrophobic compounds like this compound. DMSO is a strong organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous environment like cell culture media, the solubility of this compound drastically decreases, causing it to precipitate out of solution.

Factors that can contribute to precipitation include:

  • High final concentration of this compound: The requested final concentration in the media may exceed its aqueous solubility limit.

  • Rapid dilution: Adding the DMSO stock directly to the full volume of media without proper mixing can create localized areas of high concentration, leading to precipitation.

  • Low temperature of the media: Using cold media can further decrease the solubility of the compound.

  • Media composition: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[1]

  • High percentage of DMSO in the final solution: While some DMSO is necessary, excessively high concentrations can be toxic to cells. However, a minimal amount can help maintain solubility.

Troubleshooting Guides

Q3: How can I prevent this compound from precipitating in my cell culture media?

Here are several troubleshooting steps to prevent precipitation:

  • Optimize the final DMSO concentration: Aim for a final DMSO concentration of 0.1% to 0.5% in your cell culture media. This is generally well-tolerated by most cell lines and can help keep the compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Use a serial dilution approach: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration helps to prevent the compound from crashing out of solution.

  • Pre-warm your media: Ensure your cell culture media is at 37°C before adding the this compound stock solution.[2]

  • Vortex or sonicate: After diluting the compound into the media, vortex the solution gently or use a sonicator for a few minutes to aid in dissolution.[2]

  • Add serum to the media first (if applicable): If you are using a serum-containing media, add the this compound solution to the media supplemented with serum. Serum proteins can sometimes help to stabilize hydrophobic compounds.

Q4: I am still observing precipitation after following the general advice. What is a more detailed protocol I can follow?

Here is a step-by-step protocol for preparing this compound working solutions for cell culture experiments:

Experimental Protocol: Preparation of this compound Working Solution

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved. Gentle warming to 37°C and vortexing can aid dissolution.

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (if necessary):

    • Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your DMSO stock in sterile DMSO. For example, dilute your 20 mM stock to 2 mM in DMSO.

  • Prepare the Final Working Solution in Pre-warmed Media:

    • Warm your complete cell culture media (with serum and other supplements, if applicable) to 37°C in a water bath.

    • Method A (Direct Addition for Low Concentrations): For very low final concentrations, you might be able to add the DMSO stock directly to the pre-warmed media while vortexing gently. Ensure the final DMSO concentration remains below 0.5%.

    • Method B (Serial Dilution):

      • Pipette a small volume of the pre-warmed media into a sterile tube.

      • Add the required volume of your this compound DMSO stock to this small volume of media while gently vortexing.

      • Add this intermediate dilution to the rest of your pre-warmed media to reach the final desired concentration and volume.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If you observe any, try sonicating the solution for a few minutes.

    • If precipitation persists, you may need to lower the final concentration of this compound.

Data Presentation

Table 1: this compound Solubility Data

SolventSolubilityReference
DMSO≥ 64 mg/mL (≥ 197.3 mM)[3]

Note: The solubility in aqueous media is significantly lower and is dependent on factors such as media composition, pH, and temperature.

Mandatory Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 recruits PARylation Poly(ADP-ribosyl)ation (PAR Chain Formation) PARP1_2->PARylation catalyzes Trapping PARP Trapping PARP1_2->Trapping A966492 This compound A966492->PARP1_2 inhibits A966492->Trapping Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibition Inhibition Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: this compound inhibits PARP1/2, leading to DNA repair inhibition and cell death.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_treatment Treatment & Observation start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO to make stock solution start->dissolve aliquot Aliquot and store at -80°C dissolve->aliquot prewarm Pre-warm cell culture media to 37°C intermediate Perform serial dilution in pre-warmed media prewarm->intermediate final_dilution Add to final volume of media intermediate->final_dilution check Visually check for precipitation final_dilution->check sonicate Sonicate if precipitate is observed check->sonicate Precipitate? add_to_cells Add to cells check->add_to_cells No Precipitate sonicate->add_to_cells end End: Proceed with experiment add_to_cells->end

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

A-966492 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of A-966492, a potent PARP1 and PARP2 inhibitor. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a highly potent inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Polymerase 2 (PARP2).[1] It belongs to the class of benzimidazole carboxamide inhibitors.[2]

Q2: What is the known selectivity profile of this compound against other PARP family members?

This compound exhibits considerable selectivity for PARP1 and PARP2 over other PARP family enzymes. In vitro studies have shown that it is a less potent inhibitor of PARP3, Tankyrase 1 (TNKS1), PARP10, and PARP14.[3]

Q3: Is there any available data on the off-target kinase activity of this compound?

Currently, there is no publicly available, comprehensive kinase profiling data specifically for this compound. However, it is important to note that some PARP inhibitors have been shown to have off-target effects on various kinases.[4][5] Given that this compound contains a benzimidazole scaffold, a common motif in kinase inhibitors, the potential for off-target kinase activity should be considered during experimental design and data interpretation.[6][7]

Q4: What are the reported adverse events associated with PARP inhibitors in general?

Common adverse events reported for PARP inhibitors in clinical and preclinical studies include fatigue, nausea, thrombocytopenia, and anemia.[5][8][9][10] The specific toxicity profile can vary between different PARP inhibitors.[5]

Troubleshooting Guide

Problem 1: Unexpected cellular phenotype observed that does not correlate with PARP1/2 inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound. While highly selective for PARP1/2, it does have some activity against other PARP family members at higher concentrations.[3] There is also a theoretical possibility of off-target kinase inhibition.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Determine the minimal effective concentration for PARP1/2 inhibition in your specific cell line or assay to minimize potential off-target effects.

    • Use a Structurally Different PARP Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective PARP1/2 inhibitor with a different chemical scaffold. This can help distinguish between on-target and potential off-target effects.

    • Rescue Experiments: If a specific off-target is suspected (e.g., another PARP family member), perform rescue experiments by overexpressing the suspected off-target to see if the phenotype is reversed.

    • Consider a Kinase Profile Screen: If off-target kinase activity is suspected and critical to the experimental outcome, consider performing a kinase inhibitor profiling screen with this compound.

Problem 2: Inconsistent IC50 or Ki values in our in-house assays compared to published data.

  • Possible Cause: Discrepancies in assay conditions can significantly impact measured potency values. Factors such as substrate concentrations (NAD+, DNA), enzyme concentration, buffer composition, and incubation times can all influence the results.

  • Troubleshooting Steps:

    • Verify Assay Protocol: Ensure your experimental protocol aligns with established methods for PARP inhibition assays. A detailed protocol is provided in the "Experimental Protocols" section below.

    • Substrate Concentration: The concentration of NAD+ is a critical parameter. Ensure it is appropriate for the specific PARP enzyme being assayed and is consistent across experiments.

    • Enzyme Purity and Activity: Use highly purified and active PARP enzyme. Enzyme activity can vary between batches and suppliers.

    • Control Compounds: Include well-characterized control compounds with known potencies in your assays to validate your experimental setup.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound against PARP Family Enzymes

TargetKᵢ (nM)IC₅₀ (nM)
PARP111
PARP21.5-
PARP3->1000
TNKS1->1000
PARP10->10000
PARP14->10000

Data compiled from publicly available sources.[1]

Experimental Protocols

Key Experiment: In Vitro PARP Enzyme Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of compounds like this compound against PARP enzymes.

  • Materials:

    • Recombinant human PARP enzyme (e.g., PARP1 or PARP2)

    • This compound or other test inhibitors

    • Histone H1 (or other suitable protein substrate)

    • Activated DNA (e.g., nicked DNA)

    • Biotinylated NAD+

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

    • Streptavidin-coated plates

    • Detection reagent (e.g., Streptavidin-HRP and chemiluminescent substrate)

    • Plate reader

  • Procedure:

    • Coat streptavidin plates with histone H1.

    • In a separate plate, prepare serial dilutions of this compound.

    • Add the assay buffer, activated DNA, and PARP enzyme to the wells.

    • Add the diluted this compound to the wells and incubate.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for the PARylation reaction to occur.

    • Stop the reaction (e.g., by adding a high concentration of a known PARP inhibitor like 3-aminobenzamide).

    • Transfer the reaction mixture to the histone-coated streptavidin plates and incubate to allow the biotinylated PAR chains to bind.

    • Wash the plates to remove unbound reagents.

    • Add a detection reagent (e.g., Streptavidin-HRP followed by a chemiluminescent substrate).

    • Measure the signal using a plate reader.

    • Calculate the IC₅₀ values by plotting the signal against the inhibitor concentration.

Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Chain (PAR) PARP1->PAR synthesizes Inhibited_PARP1 Inhibited PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair A966492 This compound A966492->PARP1 inhibits Inhibited_PARP1->PAR blocks synthesis

Caption: this compound inhibits PARP1, blocking PAR synthesis and subsequent DNA repair.

Experimental_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor prepare_reaction Prepare PARP Reaction Mix (Enzyme, DNA, Buffer) start->prepare_reaction incubate_inhibitor Incubate PARP Mix with this compound prepare_inhibitor->incubate_inhibitor prepare_reaction->incubate_inhibitor start_reaction Initiate Reaction with Biotinylated NAD+ incubate_inhibitor->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction transfer Transfer to Histone-Coated Plate stop_reaction->transfer detect Add Detection Reagents transfer->detect read Read Signal on Plate Reader detect->read analyze Analyze Data and Calculate IC50 read->analyze

Caption: Workflow for in vitro PARP enzyme inhibition assay.

Logical_Relationship cluster_OnTarget On-Target Effects cluster_OffTarget_PARP Off-Target Effects (PARP Family) cluster_OffTarget_Kinase Potential Off-Target Effects (Kinases) A966492 This compound PARP1 PARP1 A966492->PARP1 High Potency PARP2 PARP2 A966492->PARP2 High Potency PARP3 PARP3 A966492->PARP3 Low Potency TNKS1 TNKS1 A966492->TNKS1 Low Potency PARP10 PARP10 A966492->PARP10 Very Low Potency PARP14 PARP14 A966492->PARP14 Very Low Potency Kinases Various Kinases (Data Not Available) A966492->Kinases Potential Interaction

Caption: On- and potential off-target relationships of this compound.

References

Technical Support Center: A-966492 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential in vivo toxicity of A-966492, a potent PARP1/2 inhibitor. The guidance provided is based on the known class effects of PARP inhibitors and available information on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected in vivo toxicities associated with this compound?

While specific in vivo toxicity data for this compound is limited in publicly available literature, as a potent PARP inhibitor, it is anticipated to share a similar toxicity profile with other drugs in its class. The most common adverse effects observed with PARP inhibitors are hematological toxicities.[1][2] Researchers should be prepared to monitor for and manage:

  • Anemia: A decrease in red blood cells, potentially leading to fatigue and pallor.[2][3]

  • Thrombocytopenia: A reduction in platelet count, which can increase the risk of bleeding.[2]

  • Neutropenia: A decrease in neutrophils, a type of white blood cell, increasing susceptibility to infections.

  • Gastrointestinal issues: Nausea, vomiting, and diarrhea are also common.[3]

  • Fatigue: A general sense of tiredness and lack of energy.[3]

Q2: How can I proactively manage potential hematological toxicity?

Proactive monitoring is crucial. Regular complete blood counts (CBCs) are recommended throughout the study, especially during the initial weeks of treatment.[2] For guidance on managing hematological side effects based on severity, please refer to the troubleshooting guide below.

Q3: Is there a recommended formulation for in vivo administration of this compound?

This compound has been shown to be orally bioavailable across multiple species.[4] A suggested formulation for oral administration is as follows:

ComponentConcentration
DMSO5%
PEG30040%
Tween 805%
ddH₂O50%

Source: Selleck Chemicals.[4]

This formulation should be prepared fresh for immediate use.[4]

Q4: What is the mechanism of action of this compound and how does it relate to its toxicity?

This compound is a potent inhibitor of PARP1 and PARP2 enzymes, with a Ki of 1 nM and 1.5 nM, respectively.[4] PARP enzymes are critical for DNA repair. By inhibiting PARP, this compound prevents the repair of DNA single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations), this leads to the accumulation of DNA damage and cell death (a concept known as synthetic lethality).[5][6] However, rapidly dividing healthy cells, such as those in the bone marrow, also rely on efficient DNA repair, making them susceptible to the effects of PARP inhibition and leading to hematological toxicity.[5]

Troubleshooting Guides

Managing Hematological Toxicity

This guide provides a tiered approach to managing hematological side effects based on severity, adapted from clinical management strategies for PARP inhibitors.

Toxicity GradeObservationRecommended Action
Grade 1 Anemia Hemoglobin ≥10 g/dLContinue treatment and monitor closely.
Grade 2 Anemia Hemoglobin <10 - ≥8 g/dLConsider dose interruption until hemoglobin recovers to ≥9 g/dL. No dose reduction is typically required upon restarting. Monitor frequently.[3]
Grade 3-4 Anemia Hemoglobin <8 g/dLDose interruption is recommended. Blood transfusions may be necessary. Upon recovery, restart at a reduced dose.[2][3]
Thrombocytopenia Significant drop in platelet countDose interruption and potential dose reduction upon recovery may be necessary.[2]
Managing Gastrointestinal Distress
IssueRecommended Action
Nausea/Vomiting Administer this compound with a small meal. Consider prophylactic use of anti-emetics such as 5-HT3 receptor antagonists.[3]
Diarrhea Ensure adequate hydration. Administer anti-diarrheal agents like loperamide if necessary.[3]

Experimental Protocols

Protocol for In Vivo Administration of this compound

This protocol is a general guideline and should be adapted based on the specific experimental design and animal model.

  • Preparation of Formulation:

    • Prepare the vehicle solution by mixing PEG300, Tween 80, and ddH₂O in the specified ratios.

    • Dissolve this compound powder in DMSO to create a stock solution.

    • Add the this compound stock solution to the vehicle to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed recommended limits for the animal model.

    • Vortex thoroughly to ensure complete dissolution. The solution should be clear.

  • Dosing:

    • This compound has been administered orally at dosages of 12.5, 25, and 50 mg/kg/day in murine models.[4]

    • The dosing volume should be calculated based on the animal's body weight.

    • Administer the formulation via oral gavage.

  • Monitoring:

    • Monitor animal health daily, paying close attention to signs of distress, weight loss, and changes in behavior.

    • Perform CBCs at baseline and at regular intervals (e.g., weekly) to monitor for hematological toxicity.

Visualizations

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage Response cluster_inhibition Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits DNA_Repair DNA Repair PARP->DNA_Repair initiates PARP_Inhibition PARP Inhibition A966492 This compound A966492->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation leads to Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death in HR-deficient cells

Caption: Mechanism of action of this compound via PARP inhibition.

Toxicity_Management_Workflow Start Initiate this compound Treatment Monitor Daily Health & Weekly CBC Monitoring Start->Monitor Toxicity Toxicity Observed? Monitor->Toxicity End End of Study Monitor->End Toxicity->Monitor No Grade_Toxicity Grade Toxicity Severity Toxicity->Grade_Toxicity Yes Dose_Interruption Dose Interruption Grade_Toxicity->Dose_Interruption Supportive_Care Supportive Care (e.g., Transfusion) Dose_Interruption->Supportive_Care Recovery Recovery? Supportive_Care->Recovery Dose_Reduction Restart at Reduced Dose Recovery->Dose_Reduction Yes (for severe toxicity) Continue Continue Treatment at Same Dose Recovery->Continue Yes (for mild-moderate toxicity) Dose_Reduction->Monitor Continue->Monitor

Caption: Experimental workflow for managing in vivo toxicity.

References

A-966492 half-life in cell culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-966492 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death. This mechanism is known as synthetic lethality.[2]

Q2: What is the half-life of this compound in cell culture medium?

There is no publicly available data specifically detailing the half-life of this compound in cell culture medium. However, it is important to note that aqueous solutions of this compound are not recommended for storage for more than one day, which suggests limited stability in aqueous environments like cell culture media. For in vivo studies in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys, this compound has a reported half-life of 1.7–1.9 hours.[1] Given the limited stability in aqueous solutions, it is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For storage, the solid form of this compound is stable for at least four years at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q4: What are the recommended working concentrations for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay. This compound is a highly potent inhibitor with a Ki of 1 nM for PARP1 and 1.5 nM for PARP2, and an EC50 of 1 nM in a whole-cell assay.[1] For initial experiments, a concentration range of 1 nM to 1 µM is a reasonable starting point. For example, in C41 cells, a concentration of approximately 10 nM was used for 30 minutes to inhibit PARP1.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

Table 1: Potency of this compound

TargetParameterValue
PARP1Ki1 nM[1]
PARP2Ki1.5 nM[1]
Whole CellEC501 nM[1]

Table 2: Solubility of this compound

SolventSolubility
DMSOSoluble[3]

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Experiments

Problem Potential Cause Suggested Solution
Inconsistent or no inhibitory effect Degradation of this compound: Due to its limited stability in aqueous solutions, the compound may have degraded in the cell culture medium.Prepare fresh dilutions of this compound in pre-warmed cell culture medium immediately before each experiment. Avoid storing diluted solutions.
Incorrect concentration: The concentration used may be too low for the specific cell line or assay.Perform a dose-response experiment to determine the optimal concentration.
Cell health: Unhealthy or senescent cells may respond differently to treatment.Ensure cells are healthy, in the logarithmic growth phase, and have been recently passaged.[4]
Precipitation of this compound in cell culture medium Low solubility in aqueous solutions: this compound is poorly soluble in water. The final DMSO concentration in the medium may be too low to maintain solubility.Ensure the final DMSO concentration in the cell culture medium is sufficient to keep this compound in solution, typically not exceeding 0.5%. Prepare an intermediate dilution in a serum-free medium before adding to the final culture.
High background or off-target effects Non-specific binding: At high concentrations, this compound may exhibit off-target effects.Use the lowest effective concentration determined from your dose-response curve. Include appropriate negative controls (e.g., vehicle-treated cells).
Cellular autofluorescence: In fluorescence-based assays, cellular components can contribute to background signals.Use phenol red-free medium and consider using red-shifted fluorescent dyes to minimize autofluorescence.[5]
Variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and be mindful of the "edge effect" in microplates.[4]
Evaporation: Evaporation from wells, especially in long-term assays, can concentrate the compound and affect cell viability.Use plates with lids, maintain proper humidity in the incubator, and consider using the outer wells as blanks.[6]

Experimental Protocols

Protocol: Cell-Based PARP Inhibition Assay

This protocol provides a general framework for assessing the inhibition of PARP activity in a cell-based format.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • DNA damaging agent (e.g., H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., pre-chilled methanol/acetone (7:3))

  • Blocking solution (e.g., 5% non-fat dry milk in PBS-Tween 20)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired time (e.g., 30 minutes).[1]

  • Induction of DNA Damage: To activate PARP, treat the cells with a DNA damaging agent like 1 mM H₂O₂ for 10 minutes.[1]

  • Fixation and Permeabilization: Wash the cells with ice-cold PBS and then fix and permeabilize them with a pre-chilled methanol/acetone solution for 10 minutes at -20°C.[1]

  • Immunostaining:

    • Air-dry the plates and then rehydrate with PBS.

    • Block for 30 minutes at room temperature with a blocking solution.

    • Incubate with the primary antibody against PAR for 1 hour at room temperature.

    • Wash the wells multiple times with PBS-Tween 20.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain like DAPI for 1 hour at room temperature.

    • Wash the wells again with PBS-Tween 20.

  • Data Acquisition: Read the fluorescence intensity for both the secondary antibody (to quantify PAR levels) and the nuclear counterstain (to normalize for cell number) using a fluorescence microplate reader.

  • Data Analysis: Normalize the PAR signal to the cell number signal. Plot the normalized PAR levels against the concentration of this compound to determine the IC50 value.

Visualizations

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR catalyzes DDR DNA Damage Repair Proteins Recruited PAR->DDR recruits Repair DNA Repair DDR->Repair A966492 This compound A966492->PARP1_2 inhibits

Caption: PARP1/PARP2 signaling pathway and inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare this compound dilutions seed_cells->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells induce_damage Induce DNA damage (e.g., H2O2) treat_cells->induce_damage fix_perm Fix and permeabilize cells induce_damage->fix_perm immunostain Immunostain for PAR fix_perm->immunostain acquire_data Acquire data on plate reader immunostain->acquire_data analyze_data Analyze data and determine IC50 acquire_data->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell-based PARP inhibition assay.

Troubleshooting_Logic problem Inconsistent Results? check_compound Is the compound freshly prepared? problem->check_compound Yes check_cells Are cells healthy and in log phase? check_compound->check_cells Yes solution1 Prepare fresh dilutions for each experiment. check_compound->solution1 No check_concentration Is the concentration optimized? check_cells->check_concentration Yes solution2 Optimize cell seeding and handling. check_cells->solution2 No check_protocol Is the protocol followed consistently? check_concentration->check_protocol Yes solution3 Perform a dose-response curve. check_concentration->solution3 No solution4 Review and standardize the experimental procedure. check_protocol->solution4 No

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Adjusting A-966492 dosage for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, A-966492.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] PARP enzymes play a crucial role in the cellular response to DNA damage.[2][3] When DNA single-strand breaks occur, PARP1 and PARP2 are recruited to the site of damage. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery. By inhibiting PARP1 and PARP2, this compound prevents the repair of these single-strand breaks. In rapidly dividing cancer cells, unrepaired single-strand breaks can lead to the formation of toxic double-strand breaks during DNA replication, ultimately resulting in cell death. This is particularly effective in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[4][5]

Q2: How should I determine the optimal dosage of this compound for my specific cell line?

The optimal dosage of this compound is highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your cell line of interest. This can be achieved using standard cytotoxicity or cell viability assays such as the MTT, XTT, or LDH release assays.

Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and narrow down to a more specific range based on the initial results. The incubation time will also be a critical parameter to optimize.

Q3: What are some typical effective concentrations of this compound in different cancer cell lines?

Published data on the specific IC50 and EC50 values of this compound across a wide variety of cancer cell lines is limited. However, some studies have reported effective concentrations in specific contexts. It is important to note that these values are a starting point, and empirical determination for your experimental system is essential.

Cell LineCancer TypeParameterEffective Concentration
C41Ovarian CancerEC501 nM
MCF-7Breast Cancer (ER+/HER2-)IC50~1.1 - 5.4 µM[6]
BT474Breast Cancer (ER+/HER2+)IC50~14.4 µM[6]

Q4: What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, it is critical to ensure that the final concentration of DMSO in the media is non-toxic to the cells, generally below 0.1-0.5%. Always include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low cytotoxicity observed - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Short incubation time: The duration of treatment may not be sufficient to induce cell death. - Cell line resistance: The cell line may have intrinsic or acquired resistance to PARP inhibitors. - Drug inactivity: The this compound compound may have degraded.- Perform a dose-response experiment with a wider range of concentrations. - Increase the incubation time (e.g., 48, 72, or 96 hours). - Verify the expression and activity of PARP1/2 in your cell line. Consider testing in a cell line known to be sensitive to PARP inhibitors as a positive control. - Ensure proper storage of the compound (typically at -20°C or -80°C) and use a fresh stock solution.
High variability between replicates - Uneven cell seeding: Inconsistent cell numbers across wells. - Inaccurate pipetting: Errors in drug dilution or addition. - Edge effects in microplates: Evaporation from wells on the outer edges of the plate.- Ensure a single-cell suspension before seeding and mix gently before plating. - Use calibrated pipettes and be meticulous with dilutions and additions. - Avoid using the outer wells of the microplate or fill them with sterile PBS or media to minimize evaporation.
Unexpected results in vehicle control - DMSO toxicity: The concentration of DMSO may be too high. - Contamination: Bacterial or fungal contamination of the cell culture.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). - Regularly check for and discard any contaminated cultures.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Release Assay for Cytotoxicity

This protocol measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations, including a vehicle control and a maximum LDH release control (lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control and plot a dose-response curve to determine the EC50 value.

Visualizations

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_damage DNA Single-Strand Break PARP PARP1 / PARP2 DNA_damage->PARP recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR No_Repair Inhibition of DNA Repair PARP->No_Repair Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair A966492 This compound Inhibition Inhibition A966492->Inhibition Inhibition->PARP blocks Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Dosage Determination start Start: Prepare Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare Serial Dilutions of this compound seed_cells->prepare_drug treat_cells Treat Cells with this compound and Controls prepare_drug->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate assay Perform Cytotoxicity/Viability Assay (e.g., MTT or LDH) incubate->assay read_plate Measure Absorbance with Plate Reader assay->read_plate analyze_data Analyze Data and Calculate IC50/EC50 read_plate->analyze_data end End: Optimal Dosage Determined analyze_data->end

Caption: this compound dosage determination workflow.

References

Technical Support Center: Overcoming A-96649_92_ Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PARP inhibitor A-966492 in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the possible reasons?

A1: Reduced sensitivity, or acquired resistance, to PARP inhibitors like this compound is a known phenomenon. The primary mechanisms include:

  • Restoration of Homologous Recombination (HR) proficiency: This can occur through secondary or reversion mutations in genes like BRCA1/2, which restore their function in DNA repair.

  • Upregulation of drug efflux pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in the DNA Damage Response (DDR) pathway: Changes in the expression or activity of other DDR proteins can create bypass pathways that compensate for PARP inhibition. This can involve signaling through pathways like PI3K/Akt and c-Met.

  • Reduced PARP1 trapping: Mutations in PARP1 itself can prevent the inhibitor from effectively trapping it on the DNA, which is a key part of its cytotoxic mechanism.

Q2: I am starting a new experiment with a cell line that is reported to be HR-deficient. How can I confirm its sensitivity to this compound before proceeding with long-term studies?

A2: It is crucial to determine the baseline sensitivity of your cell line. We recommend performing a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound. A low IC50 value would confirm sensitivity and provide a reference point for future experiments.

Q3: Are there any known combination therapies that can overcome resistance to this compound?

A3: Yes, several combination strategies have shown promise in overcoming resistance to PARP inhibitors. These include:

  • Combining with agents that re-induce HR deficiency: For example, inhibitors of kinases like ATR and CHK1 can disrupt the restored HR pathway in resistant cells.

  • Inhibiting alternative signaling pathways: Co-treatment with inhibitors of the PI3K/Akt or c-Met pathways can block the compensatory survival signals that resistant cells rely on.

  • Using chemotherapy: Combining this compound with DNA-damaging agents like cisplatin or temozolomide can overwhelm the DNA repair capacity of resistant cells.

It is important to perform a synergy analysis to determine the optimal concentrations and ratios for your specific cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Increased IC50 of this compound in my cell line over time. Development of acquired resistance.1. Confirm Resistance: Re-evaluate the IC50 of this compound and compare it to the parental cell line. 2. Investigate Mechanism: Use Western blot to check for the restoration of BRCA1/2 protein expression. Perform a drug efflux assay to assess P-gp activity. 3. Attempt to Re-sensitize: Test combination therapies with ATR/CHK1 inhibitors or PI3K/c-Met inhibitors.
High variability in cell viability assay results. Inconsistent cell seeding, reagent preparation, or incubation times.1. Standardize Protocol: Ensure consistent cell numbers are seeded in each well. Prepare fresh drug dilutions for each experiment. Adhere to precise incubation times. 2. Use a Reference Compound: Include a known cytotoxic agent as a positive control.
No synergistic effect observed in combination studies. Suboptimal drug concentrations or ratios. Incorrect synergy analysis method.1. Optimize Dosing: Perform a dose-matrix experiment with a wide range of concentrations for both drugs. 2. Use Appropriate Analysis: Utilize the Chou-Talalay method and software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Difficulty in generating a resistant cell line. Insufficient drug exposure time or concentration. Cell line is inherently resistant.1. Gradual Dose Escalation: Expose cells to gradually increasing concentrations of this compound over a prolonged period (several months). 2. Pulsed Treatment: Treat cells with a high concentration of this compound for a short period, followed by a recovery phase. Repeat this cycle.

Quantitative Data

Cell Line PARP Inhibitor Status IC50 (µM)
UWB1.289OlaparibSensitive (BRCA1 mutant)~0.1
UWB1.289-OROlaparibResistant>10
Capan-1OlaparibSensitive (BRCA2 mutant)~0.01
Capan-1-OROlaparibResistant~1.0
MDA-MB-436TalazoparibSensitive (BRCA1 mutant)~0.001
MDA-MB-436-RTalazoparibResistant~0.1

Experimental Protocols

Protocol for Generating this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in a sensitive cancer cell line through continuous exposure to escalating drug concentrations.

Materials:

  • This compound sensitive cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Cell counting equipment

  • Cell viability assay kit (e.g., CellTiter-Glo®, AlamarBlue®)

Procedure:

  • Determine Initial IC50: Perform a cell viability assay to determine the IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. This may take several passages.

  • Dose Escalation: Once the cells are growing steadily at the current concentration, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat and Select: Continue this process of gradual dose escalation over several months. At each stage, a population of cells that can survive and proliferate at the higher drug concentration will be selected.

  • Characterize Resistant Cells: Periodically, and at the end of the selection process, determine the IC50 of this compound in the resistant cell population and compare it to the parental line. A significant increase in IC50 (e.g., >10-fold) indicates the successful generation of a resistant cell line.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different stages of the selection process.

Western Blot for PARP1 and BRCA1 Expression

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP1, anti-BRCA1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to compare the expression levels of PARP1 and BRCA1 between the parental and resistant cell lines.

Drug Synergy Analysis using the Chou-Talalay Method

Materials:

  • This compound-resistant cell line

  • This compound

  • Second drug (e.g., ATR inhibitor, PI3K inhibitor)

  • 96-well plates

  • Cell viability assay kit

  • CompuSyn software or similar analysis tool

Procedure:

  • Determine IC50 of Single Agents: Determine the IC50 values for this compound and the second drug individually in the resistant cell line.

  • Set up Combination Dosing: Prepare serial dilutions of both drugs. A constant ratio combination design is often used, where the ratio of the two drugs is kept constant based on their individual IC50 values.

  • Cell Treatment: Seed the resistant cells in 96-well plates and treat them with each drug alone and in combination at various concentrations. Include untreated control wells.

  • Cell Viability Assay: After the desired incubation period (e.g., 72 hours), perform a cell viability assay.

  • Data Analysis:

    • Enter the dose-response data for the single agents and the combination into CompuSyn software.

    • The software will calculate the Combination Index (CI) for different effect levels (Fraction affected, Fa).

    • Interpret the CI values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in this compound Resistance

Resistance to this compound can be driven by the activation of alternative survival pathways. The diagrams below illustrate some of these key pathways.

A966492 This compound PARP1_2 PARP1/2 A966492->PARP1_2 Inhibition DNA_damage DNA Single-Strand Breaks PARP1_2->DNA_damage Repair Replication_fork_collapse Replication Fork Collapse & DSBs DNA_damage->Replication_fork_collapse Apoptosis Apoptosis Replication_fork_collapse->Apoptosis HR_deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) HR_deficient->Apoptosis Synthetic Lethality

Caption: Mechanism of action of this compound in HR-deficient cancer cells.

A966492 This compound PARP_inhibition PARP Inhibition A966492->PARP_inhibition Resistance Resistance PARP_inhibition->Resistance Leads to selection for PI3K_Akt PI3K/Akt Pathway Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival cMet c-Met Pathway cMet->Cell_Survival Cell_Survival->Resistance

Caption: Compensatory survival pathways driving resistance to this compound.

Experimental Workflow for Investigating Resistance

The following diagram outlines a typical workflow for generating and characterizing this compound resistant cancer cells.

start Start with This compound Sensitive Cell Line generate_resistant Generate Resistant Line (Dose Escalation) start->generate_resistant confirm_resistance Confirm Resistance (IC50 Assay) generate_resistant->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism western_blot Western Blot (BRCA1/2, PARP1) investigate_mechanism->western_blot efflux_assay Drug Efflux Assay (P-gp activity) investigate_mechanism->efflux_assay sequencing Sequencing (BRCA1/2, PARP1) investigate_mechanism->sequencing overcome_resistance Test Strategies to Overcome Resistance western_blot->overcome_resistance efflux_assay->overcome_resistance sequencing->overcome_resistance combo_therapy Combination Therapy (Synergy Analysis) overcome_resistance->combo_therapy end Characterized Resistant Model & Potential Combination Therapies combo_therapy->end

Caption: Workflow for studying and overcoming this compound resistance.

A-966492 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-966492, a potent inhibitor of PARP1 and PARP2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound as a solid is stable for at least four years when stored at -20°C.[1] Stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[2]

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO.[1] For a 10 mM stock solution, 1 mL of DMSO can be used.[2] To aid dissolution, gentle heating and/or sonication can be applied.[2]

Q3: Can I store working solutions of this compound?

It is highly recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[2] This minimizes the potential for degradation and precipitation.

Q4: What are the potential signs of this compound degradation?

Visual signs of degradation can include precipitation or phase separation in your solution.[2] Inconsistent or lower-than-expected experimental results can also be an indicator of compound degradation.

Q5: What solvents are compatible with this compound for in vivo studies?

Several solvent systems can be used for in vivo administration. Common formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[2]

  • 10% DMSO, 90% Corn Oil[2]

It is recommended to keep the proportion of DMSO in the working solution below 2% for animal welfare, especially if the animal is weak.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or reduced compound efficacy in cell-based assays. 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Degradation of the compound in the working solution.1. Ensure stock solutions are stored at -80°C for long-term storage.[2] 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions from the stock solution for each experiment.[2]
Precipitation observed in the working solution. 1. The concentration of this compound exceeds its solubility in the chosen solvent system. 2. The working solution was not prepared freshly.1. Gently warm and/or sonicate the solution to aid dissolution.[2] If precipitation persists, consider adjusting the solvent composition or reducing the compound concentration. 2. Always prepare working solutions for in vivo experiments on the day of use.[2]
Variability in in vivo experimental results. 1. Inconsistent formulation of the dosing solution. 2. Degradation of the compound in the dosing solution.1. Follow a standardized protocol for preparing the dosing solution, adding each solvent one by one and ensuring complete mixing at each step.[2] 2. Prepare the dosing solution fresh before each administration.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound solid.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • If necessary, gently warm the solution or use a sonicator to ensure complete dissolution.[2]

  • Aliquot the stock solution into single-use vials and store at -80°C.[2]

Preparation of an In Vivo Dosing Solution (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for preparing a 1 mL working solution.

  • Begin with a 25 mg/mL this compound stock solution in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of Saline to bring the final volume to 1 mL and mix thoroughly.

  • This will yield a clear solution with a concentration of ≥ 2.5 mg/mL (7.71 mM).[2]

  • Use this freshly prepared solution for in vivo experiments on the same day.[2]

Visualizing this compound Handling and Troubleshooting

Below are diagrams to visually represent key workflows and concepts related to preventing this compound degradation.

cluster_storage Storage cluster_experiment Experiment cluster_degradation Degradation Prevention Solid Solid Stock_Solution Stock Solution (-80°C) Solid->Stock_Solution DMSO Working_Solution Working Solution (Prepare Fresh) Stock_Solution->Working_Solution Dilute Aliquot Aliquot Stock Stock_Solution->Aliquot In_Vitro In Vitro Assay Working_Solution->In_Vitro In_Vivo In Vivo Study Working_Solution->In_Vivo Fresh_Prep Fresh Preparation Working_Solution->Fresh_Prep

Caption: Recommended workflow for this compound handling to minimize degradation.

Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Storage Check Storage Conditions (-20°C Solid, -80°C Stock) Inconsistent_Results->Check_Storage Yes Consider_Degradation Potential Compound Degradation Inconsistent_Results->Consider_Degradation No, other issues Check_Freeze_Thaw Multiple Freeze-Thaw Cycles? Check_Storage->Check_Freeze_Thaw Aliquot_Stock Aliquot Stock Solution Check_Freeze_Thaw->Aliquot_Stock Yes Prepare_Fresh Prepare Working Solution Fresh? Check_Freeze_Thaw->Prepare_Fresh No Aliquot_Stock->Prepare_Fresh Use_Fresh Always Prepare Fresh Prepare_Fresh->Use_Fresh No End End Prepare_Fresh->End Yes Use_Fresh->End Consider_Degradation->End

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

cluster_pathway PARP Signaling Pathway Inhibition DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation PARylation of Proteins PARP_Activation->PARylation DNA_Repair DNA Repair PARylation->DNA_Repair A966492 This compound A966492->PARP_Activation Inhibits

Caption: Simplified schematic of this compound's mechanism of action in the PARP signaling pathway.

References

Validation & Comparative

A-966492 vs. Olaparib: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors: A-966492 and the clinically approved drug, olaparib. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these molecules in preclinical and translational research.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair. PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).

In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in genomic instability and apoptotic cell death. This targeted therapeutic strategy has led to the successful development of PARP inhibitors like olaparib for the treatment of various cancers.

Mechanism of Action of this compound and Olaparib

Both this compound and olaparib are small molecule inhibitors that competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, primarily PARP1 and PARP2. This binding prevents the synthesis of poly (ADP-ribose) (PAR) chains, which are essential for the recruitment of other DNA repair proteins to the site of damage. Consequently, the DNA repair process is halted, leading to the accumulation of DNA lesions and subsequent cell death in HR-deficient cells.

Quantitative Comparison of Inhibitor Potency

Table 1: In Vitro Inhibitory Activity of this compound

PARP EnzymeIC50 (nM)
PARP12.7
PARP21.2
PARP3160
TNKS1>10,000
PARP10>10,000
PARP14>10,000

Data from a 2017 study characterizing the selectivity profile of this compound.

Table 2: In Vitro Inhibitory Activity of Olaparib (Representative Values)

PARP EnzymeIC50 (nM)Ki (nM)
PARP11 - 51.2
PARP21 - 20.85
PARP3230-
TNKS1>1000-
TNKS2>1000-

Data compiled from multiple sources. IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

Biochemical PARP Inhibition Assay (ELISA-based)

This protocol describes a common method to determine the in vitro potency of PARP inhibitors.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Test inhibitors (this compound, olaparib) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Histone proteins are pre-coated onto the wells of a 96-well plate.

  • Reaction Setup: Add the following to each well:

    • PARP assay buffer.

    • Activated DNA to stimulate PARP activity.

    • Serial dilutions of the test inhibitor (or DMSO for control).

    • Recombinant PARP enzyme.

  • Initiation: Add biotinylated NAD+ to each well to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate. The streptavidin will bind to the biotinylated PAR chains synthesized by the active PARP enzyme.

  • Substrate Addition: After another wash step, add the HRP substrate. The enzyme will catalyze a colorimetric reaction.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The absorbance is proportional to the amount of PARP activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Trapping Assay

This assay measures the ability of PARP inhibitors to trap PARP enzymes on chromatin in cells.

Materials:

  • Cancer cell line of interest (e.g., with or without BRCA mutations)

  • Cell culture medium and supplements

  • Test inhibitors (this compound, olaparib)

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS) (optional, to increase the number of SSBs)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Chromatin fractionation buffers

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against PARP1, PARP2, and a loading control (e.g., Histone H3)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the PARP inhibitors for a defined period. Co-treatment with a DNA damaging agent can be performed to enhance the signal.

  • Cell Lysis and Fractionation:

    • Harvest the cells and lyse them to separate the soluble nuclear fraction from the chromatin-bound fraction using appropriate buffers.

    • The chromatin-bound fraction will contain PARP enzymes that are "trapped" on the DNA.

  • Western Blotting:

    • Resolve the proteins from the chromatin-bound fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against PARP1 and PARP2 to detect the amount of trapped enzyme. Use an antibody against a histone protein as a loading control for the chromatin fraction.

    • Incubate with a secondary HRP-conjugated antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the relative amount of trapped PARP1 and PARP2 at different inhibitor concentrations.

Visualizations

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Consequences Consequences of Inhibition cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PAR_synthesis PAR Synthesis (PARylation) PARP1_2->PAR_synthesis PARP_Trapping PARP Trapping on DNA PARP1_2->PARP_Trapping leads to Repair_Proteins Recruitment of Repair Proteins (XRCC1, Lig3, etc.) PAR_synthesis->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor This compound / Olaparib Inhibitor->PARP1_2 inhibits Unrepaired_SSB Accumulation of Unrepaired SSBs Inhibitor->Unrepaired_SSB DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) Unrepaired_SSB->DSB_Formation HR_Proficient HR Proficient Cell (Normal Cell) DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Genomic Instability & Apoptosis HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP-mediated DNA damage repair pathway and the mechanism of action of PARP inhibitors.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cell_Based Cell-Based Evaluation cluster_In_Vivo In Vivo Evaluation Biochemical_Assay Biochemical PARP Inhibition Assay (ELISA) IC50_Determination Determine IC50 Values Biochemical_Assay->IC50_Determination Cell_Culture Select & Culture Cancer Cell Lines (HR-proficient vs HR-deficient) IC50_Determination->Cell_Culture Inform Dose Selection Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability PARP_Trapping_Assay PARP Trapping Assay (Western Blot) Cell_Culture->PARP_Trapping_Assay Cellular_Potency Assess Cellular Potency (GI50) Cell_Viability->Cellular_Potency Trapping_Efficiency Quantify PARP Trapping PARP_Trapping_Assay->Trapping_Efficiency Xenograft_Model Establish Xenograft Tumor Models Cellular_Potency->Xenograft_Model Inform Dose Selection Trapping_Efficiency->Xenograft_Model Mechanistic Insight Inhibitor_Treatment Treat with this compound or Olaparib Xenograft_Model->Inhibitor_Treatment Tumor_Growth_Inhibition Measure Tumor Growth Inhibition Inhibitor_Treatment->Tumor_Growth_Inhibition

Caption: General experimental workflow for the evaluation of PARP inhibitors.

Conclusion

Both this compound and olaparib are potent inhibitors of PARP1 and PARP2, operating through a well-defined mechanism of action that leads to synthetic lethality in HR-deficient cancer cells. The available data suggests that both compounds exhibit low nanomolar potency against their primary targets. This compound demonstrates high selectivity for PARP1/2 over other PARP family members. For a definitive comparison of their relative potency and selectivity, a head-to-head study employing standardized assay conditions is warranted. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative evaluations and further elucidate the therapeutic potential of these and other PARP inhibitors.

A Comparative Analysis of A-966492 and Veliparib Selectivity for PARP-1 and PARP-2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a promising class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. Among the numerous PARP inhibitors developed, A-966492 and veliparib (ABT-888) have garnered significant attention from the research community. Both compounds are potent inhibitors of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks. This guide provides a detailed comparison of the selectivity of this compound and veliparib, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in their drug development endeavors.

Quantitative Selectivity Profile

The inhibitory activity of this compound and veliparib against PARP-1 and PARP-2 has been characterized using various in vitro assays, with Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values serving as key metrics for potency and selectivity.

CompoundTargetKi (nM)IC50 (nM)Reference(s)
This compound PARP-11~1-5.8[1][2][3]
PARP-21.5~1.2-2.5[1][2][3]
Veliparib PARP-15.2~5[4][5]
PARP-22.9~1[4][5]

Studies have indicated that the selectivity of this compound for PARP-1 and PARP-2 is intermediate between that of veliparib and another PARP inhibitor, niraparib.[2][6][7] While both this compound and veliparib are highly potent, this compound demonstrates slightly higher potency for PARP-1, whereas veliparib shows a marginally greater potency for PARP-2 based on their respective Ki values.[1][3][4][5] It is important to note that IC50 values can vary between studies due to different experimental conditions.[2]

Experimental Protocols

The determination of the inhibitory activity of this compound and veliparib is typically performed using in vitro enzymatic assays. A general protocol for such an assay is outlined below.

In Vitro PARP Enzymatic Inhibition Assay

Objective: To determine the concentration of an inhibitor (this compound or veliparib) required to inhibit 50% of the enzymatic activity of PARP-1 or PARP-2 (IC50).

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Histone H1 (as a substrate for poly(ADP-ribosyl)ation)

  • β-Nicotinamide adenine dinucleotide (NAD+), including a labeled version (e.g., [3H]-NAD+ or biotinylated NAD+)

  • Inhibitor compounds (this compound, veliparib) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

  • Scintillation cocktail or Streptavidin-coated plates with appropriate detection reagents

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, activated DNA, and histone H1.

  • Inhibitor Addition: Add varying concentrations of the PARP inhibitor (this compound or veliparib) to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Add the recombinant PARP-1 or PARP-2 enzyme to each well to initiate the reaction.

  • Substrate Addition: Add the labeled NAD+ to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid like trichloroacetic acid (TCA) or a high concentration of a non-labeled PARP inhibitor.

  • Detection:

    • Radiolabel Assay: If using [3H]-NAD+, precipitate the poly(ADP-ribosyl)ated histones onto a filter mat, wash to remove unincorporated [3H]-NAD+, and measure the radioactivity using a scintillation counter.

    • Biotin-label Assay: If using biotinylated NAD+, transfer the reaction mixture to streptavidin-coated plates. After incubation and washing steps, add a streptavidin-HRP conjugate followed by a chemiluminescent or colorimetric substrate. Measure the signal using a plate reader.

  • Data Analysis: Plot the percentage of PARP activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

PARP-1/2 in DNA Single-Strand Break Repair

PARP-1 and PARP-2 are key players in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs). The following diagram illustrates their role in this critical cellular process.

PARP_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1_2->PAR synthesizes Repair_Complex Repair Complex Assembly PAR->Repair_Complex recruits XRCC1 XRCC1 XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates A966492 This compound A966492->PARP1_2 inhibits Veliparib Veliparib Veliparib->PARP1_2 inhibits

Caption: Role of PARP-1/2 in DNA single-strand break repair and points of inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 values of PARP inhibitors.

IC50_Workflow cluster_workflow IC50 Determination Workflow start Start prepare_reagents Prepare Reagents (Enzyme, DNA, NAD+, Buffers) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitors prepare_reagents->serial_dilution setup_reaction Set Up Reaction Plate (with and without inhibitors) serial_dilution->setup_reaction incubate Incubate at Controlled Temperature setup_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_signal Detect Signal (Radioactivity/Luminescence) terminate_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the IC50 of PARP inhibitors.

References

A-966492 Efficacy in PARP-1 Inhibition Validated by γ-H2AX Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Poly (ADP-ribose) polymerase (PARP) inhibitor A-966492 with other commercially available alternatives. The efficacy of this compound as a potent PARP-1 and PARP-2 inhibitor is validated through supporting experimental data, with a focus on the induction of γ-H2AX, a key biomarker for DNA double-strand breaks.

Introduction to this compound and PARP Inhibition

This compound is a novel and potent small molecule inhibitor of PARP-1 and PARP-2.[1] PARP enzymes, particularly PARP-1, are crucial for the cellular response to DNA damage. They are involved in the repair of single-strand breaks (SSBs) in DNA. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can subsequently result in the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.

The phosphorylation of the histone variant H2AX at serine 139, termed γ-H2AX, is one of the earliest events in the cellular response to DSBs. The formation of distinct nuclear foci of γ-H2AX can be visualized and quantified by immunofluorescence microscopy, serving as a reliable biomarker for DNA damage. Therefore, the induction of γ-H2AX foci is a critical method for validating the efficacy of PARP inhibitors like this compound.

Comparative Efficacy of this compound

One study directly compared the in vitro enzymatic inhibitory activity of this compound with two other well-characterized PARP inhibitors, veliparib and niraparib. The results demonstrated that this compound exhibits a selectivity for PARP-1 and PARP-2 that is intermediate between the highly selective veliparib and the broader-spectrum niraparib.

Table 1: Comparison of In Vitro Enzymatic Activity of PARP Inhibitors

PARP InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)
This compound 3.11.5
Veliparib4.72.1
Niraparib3.82.1

Data adapted from a study profiling PARP inhibitor selectivity.

It is important to note that while enzymatic activity is a strong indicator of potential cellular efficacy, the induction of γ-H2AX foci in a cellular environment is the definitive measure of a PARP inhibitor's ability to induce DNA double-strand breaks.

Validation of this compound Efficacy with γ-H2AX Staining

A study on glioblastoma spheroids has validated the efficacy of this compound in inducing DNA damage through the measurement of γ-H2AX expression. In this research, treatment with this compound, both alone and in combination with the topoisomerase I inhibitor topotecan and radiation, led to a significant increase in γ-H2AX expression. This provides direct evidence that this compound effectively inhibits PARP in a cellular context, leading to the formation of DNA double-strand breaks.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PARP inhibition leading to DNA damage and the experimental workflow for γ-H2AX staining.

PARP_Inhibition_Pathway PARP Inhibition and DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes Replication_Fork Replication Fork Collapse PARP1->Replication_Fork stalled fork at unrepaired SSB A966492 This compound A966492->PARP1 inhibits BER Base Excision Repair (BER) PARylation->BER facilitates DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR activates H2AX Histone H2AX ATM_ATR->H2AX phosphorylates gH2AX γ-H2AX Foci H2AX->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest gH2AX->Cell_Cycle_Arrest Apoptosis Apoptosis gH2AX->Apoptosis

Caption: PARP inhibition by this compound leads to DNA double-strand breaks and γ-H2AX formation.

gH2AX_Staining_Workflow Experimental Workflow for γ-H2AX Staining cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition & Analysis Cell_Seeding Seed cells on coverslips Drug_Treatment Treat with this compound (and/or other PARP inhibitors) Cell_Seeding->Drug_Treatment Fixation Fix cells (e.g., 4% Paraformaldehyde) Drug_Treatment->Fixation Permeabilization Permeabilize cells (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Block non-specific binding (e.g., BSA) Permeabilization->Blocking Primary_Ab Incubate with primary antibody (anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei (e.g., DAPI) Secondary_Ab->Counterstain Mounting Mount coverslips Counterstain->Mounting Imaging Acquire images using fluorescence microscope Mounting->Imaging Quantification Quantify γ-H2AX foci per nucleus Imaging->Quantification

References

A-966492: A Potent PARP Inhibitor in Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency and efficacy of the PARP inhibitor A-966492 in comparison to other leading PARP inhibitors.

This guide provides a detailed comparison of the poly(ADP-ribose) polymerase (PARP) inhibitor this compound with other well-established PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.

Introduction to this compound

This compound is a novel and potent inhibitor of PARP-1 and PARP-2, belonging to the benzimidazole carboxamide class of compounds.[1][2] Its mechanism of action, like other PARP inhibitors, involves the catalytic inhibition of PARP enzymes, which play a crucial role in DNA single-strand break repair. By inhibiting PARP, this compound leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and cell death.

Comparative Potency of PARP Inhibitors

The potency of this compound and other PARP inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against the target PARP enzymes. The following table summarizes the available data on the in-vitro potency of these inhibitors against PARP-1 and PARP-2.

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)PARP-1 Ki (nM)PARP-2 Ki (nM)
This compound ~1[3]-1[4][5][6][7][8]1.5[4][5][6][7][8]
Olaparib 5[2]1[2]--
Rucaparib --1.4[2][9][10]-
Niraparib 3.8[2][6]2.1[2][6]--
Talazoparib 0.57[2][11][12]---

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

In-Vitro Efficacy in Cancer Cell Lines

The cytotoxic effect of PARP inhibitors has been evaluated in a wide range of cancer cell lines, particularly those with known DNA repair deficiencies. While direct head-to-head comparisons of this compound with all other PARP inhibitors across a standardized panel of cell lines are limited in the public domain, the available data indicates its potent anti-proliferative activity.

InhibitorCell LineBRCA StatusIC50 / EC50 (nM)
This compound C41 (whole cell assay)Not Specified1[5][7]
Olaparib Multiple Pediatric Solid TumorsVarious1,000 - 33,800 (median 3,600)[1]
Rucaparib UWB1.289BRCA1 mutant375[13][14]
UWB1.289+BRCA1BRCA1 wild-type5430[13][14]
Niraparib BRCA1-deficient cellsBRCA1 mutant18[15]
BRCA2-deficient cellsBRCA2 mutant90[15]
Talazoparib SUM149PT (Breast Cancer)BRCA1 mutantNot Specified

In-Vivo Efficacy in Xenograft Models

InhibitorXenograft ModelDosingOutcome
This compound MX-1 (Breast Cancer)Not SpecifiedSingle-agent activity[5]
Olaparib Ovarian Cancer PDX (BRCA2 mutant)50 mg/kg/daySignificant tumor growth inhibition[16]
Rucaparib MDA-MB-436 (Breast Cancer, BRCA1 mutant)Not SpecifiedDose-dependent tumor growth inhibition[13]
Niraparib MDA-MB-436 (Breast Cancer, BRCA1 mutant)75 mg/kg/dayTumor growth inhibition[13]
Talazoparib MX-1 (Breast Cancer)Not SpecifiedTumor regression[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate PARP inhibitors.

PARP Enzymatic Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP. A common method is the fluorescence polarization (FP) assay.

  • Reagents and Materials:

    • Recombinant human PARP-1 or PARP-2 enzyme.

    • Fluorescently labeled DNA probe.

    • Nicotinamide adenine dinucleotide (NAD+).

    • Assay buffer.

    • Test compounds (e.g., this compound) at various concentrations.

    • 384-well black microplate.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Add assay buffer, fluorescently labeled DNA probe, and PARP enzyme to the wells of the microplate.

    • Add the test compounds at a range of concentrations.

    • Incubate the plate to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding NAD+.

    • Incubate the plate to allow for the PARylation reaction to proceed.

    • Measure the fluorescence polarization of each well using a plate reader. A decrease in FP indicates PARP activity (dissociation from the DNA probe), while a sustained high FP indicates inhibition.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Cell viability assays, such as the MTS or MTT assay, are used to determine the cytotoxic effects of a compound on cancer cells.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test compounds at various concentrations.

    • MTS or MTT reagent.

    • Solubilization solution (for MTT assay).

    • 96-well clear microplate.

    • Spectrophotometer plate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the MTS or MTT reagent to each well and incubate for a few hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

    • If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors DNA Single-Strand Break DNA Single-Strand Break PARP1/2 PARP1/2 DNA Single-Strand Break->PARP1/2 recruitment PARylation PARylation PARP1/2->PARylation NAD+ -> PAR Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins signal DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair facilitates This compound This compound This compound->PARP1/2 inhibits PARP Trapping PARP Trapping This compound->PARP Trapping induces Stalled Replication Forks Stalled Replication Forks PARP Trapping->Stalled Replication Forks Double-Strand Breaks Double-Strand Breaks Stalled Replication Forks->Double-Strand Breaks Cell Death (in HR deficient cells) Cell Death (in HR deficient cells) Double-Strand Breaks->Cell Death (in HR deficient cells) Experimental_Workflow Start Start In-Vitro Studies In-Vitro Studies Start->In-Vitro Studies In-Vivo Studies In-Vivo Studies In-Vitro Studies->In-Vivo Studies PARP Enzymatic Assay PARP Enzymatic Assay In-Vitro Studies->PARP Enzymatic Assay Cell Viability Assay Cell Viability Assay In-Vitro Studies->Cell Viability Assay Xenograft Models Xenograft Models In-Vivo Studies->Xenograft Models Data Analysis & Comparison Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion PARP Enzymatic Assay->Data Analysis & Comparison Cell Viability Assay->Data Analysis & Comparison Xenograft Models->Data Analysis & Comparison

References

A Cross-Laboratory Comparison of A-966492's Inhibitory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the PARP inhibitor A-966492, compiling data from multiple research labs to provide a comprehensive overview of its in vitro and in vivo efficacy. This guide is intended for researchers, scientists, and professionals in drug development.

This guide presents a cross-validation of the biological effects of this compound, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. By comparing data from different studies, we aim to provide a robust assessment of its inhibitory activity and anti-tumor effects.

In Vitro Efficacy: A Tale of Two Labs

The primary mechanism of action for this compound is the inhibition of PARP1 and PARP2, enzymes critical for DNA repair. Here, we compare the in vitro inhibitory constants determined by two different research groups.

ParameterSelleck Chemicals[1][2]Thorsell et al.[3][4][5][6]
PARP1 Ki 1 nM-
PARP2 Ki 1.5 nM-
PARP1 IC50 -~3 nM
PARP2 IC50 -~1 nM
Whole Cell EC50 1 nM-

The data reveals a high degree of concordance between the two laboratories, both demonstrating that this compound is a highly potent inhibitor of PARP1 and PARP2 with activity in the low nanomolar range. While Selleck Chemicals reported the inhibition constant (Ki), Thorsell and colleagues reported the half-maximal inhibitory concentration (IC50). Both metrics confirm the compound's sub-nanomolar to low nanomolar potency against its primary targets.

Thorsell and colleagues further characterized the selectivity of this compound against a panel of PARP enzymes, demonstrating significant selectivity for PARP1 and PARP2 over other family members like PARP3 and Tankyrase 1 (TNKS1).[3][5]

In Vivo Anti-Tumor Activity

This compound has been evaluated in preclinical cancer models, demonstrating efficacy both as a single agent and in combination with DNA-damaging chemotherapy.

Combination Therapy with Temozolomide (TMZ)

In a B16F10 murine melanoma model, this compound was shown to significantly enhance the anti-tumor efficacy of temozolomide (TMZ), a DNA alkylating agent.[1][2] This synergistic effect is attributed to the inhibition of PARP-mediated DNA repair, which potentiates the cytotoxic effects of TMZ-induced DNA damage.

Single-Agent Activity in a BRCA1-Deficient Model

This compound demonstrated single-agent efficacy in an MX-1 breast cancer xenograft model, which is known to be deficient in the BRCA1 DNA repair protein.[1][2] This is consistent with the principle of synthetic lethality, where cancer cells with pre-existing defects in DNA repair pathways (like BRCA1 deficiency) are exquisitely sensitive to PARP inhibition.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the methods used to characterize this compound, the following diagrams are provided.

PARP_Inhibition_Pathway Mechanism of this compound Action cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from TMZ) PARP_Activation PARP1/2 Activation DNA_Damage->PARP_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP_Activation->PAR_Synthesis DDR_Recruitment DNA Repair Protein Recruitment PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair A966492 This compound A966492->PARP_Activation Inhibition Experimental_Workflow_PARP_Assay In Vitro PARP Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - PARP1/2 Enzyme - Activated DNA - NAD+ - this compound dilutions Start->Prepare_Reagents Incubate_Inhibitor Incubate PARP Enzyme with this compound Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction (Add NAD+ and DNA) Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., radioactivity, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50/Ki) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A-966492: A Potent PARP Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A-966492 is a highly potent and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway in cancer cells. This comparison guide provides an overview of the IC50 values of this compound in various cancer cell lines, details the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Comparative IC50 Values of this compound

This compound has demonstrated significant potency across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's efficacy, are summarized below.

Cancer TypeCell LineIC50 (nM)Notes
-C411Whole-cell assay EC50[1]
Breast CancerMX-1-Demonstrated single-agent and combination efficacy in a xenograft model.[2]
MelanomaB16F10-Showed good in vivo efficacy in combination with temozolomide in a subcutaneous murine model.[2]

Mechanism of Action: PARP Inhibition

This compound exerts its anticancer effects by inhibiting PARP1 and PARP2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR) due to mutations in genes such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability of the cancer cells to properly repair these DSBs results in genomic instability and ultimately, cell death, a concept known as synthetic lethality.

Experimental Protocols

The determination of IC50 values for this compound typically involves cell-based assays that measure cell viability or proliferation after treatment with the inhibitor. A general protocol for a whole-cell assay is outlined below.

Whole-Cell PARP Inhibition Assay

This assay measures the ability of an inhibitor to block PARP activity within intact cells.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media and conditions.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • This compound is serially diluted to a range of concentrations.

  • The culture medium is replaced with medium containing the different concentrations of the inhibitor or a vehicle control (e.g., DMSO).

  • Cells are incubated with the compound for a specified period (e.g., 30 minutes).[1]

3. DNA Damage Induction:

  • To activate PARP, DNA damage is induced, for example, by treating the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂).[1]

4. Measurement of PARP Activity:

  • After inducing DNA damage, the level of poly(ADP-ribose) (PAR), the product of PARP activity, is quantified. This can be done using various methods, such as immunofluorescence staining for PAR or ELISA-based assays.

5. Data Analysis:

  • The PAR levels in inhibitor-treated cells are compared to the vehicle-treated controls.

  • The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in PARP activity.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of this compound's action and evaluation, the following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for determining IC50 values.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Action of this compound DNA_Damage DNA Single-Strand Break PARP1_2 PARP1/PARP2 DNA_Damage->PARP1_2 activates PAR Poly(ADP-ribose) (PAR) synthesis PARP1_2->PAR Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair A966492 This compound Inhibition Inhibition of PARP1/PARP2 A966492->Inhibition Inhibition->PARP1_2 Accumulation Accumulation of Single-Strand Breaks Inhibition->Accumulation DSB Double-Strand Breaks (during replication) Accumulation->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Caption: PARP Signaling Pathway and Inhibition by this compound.

IC50_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment Treat Cells with this compound and Vehicle Control compound_prep->treatment incubation Incubate for Defined Period treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Measure Signal (e.g., Absorbance, Luminescence) viability_assay->data_acquisition data_analysis Analyze Data and Calculate IC50 Value data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental Workflow for IC50 Determination.

References

A-966492 vs. Niraparib: A Comparative Analysis of Two PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two Poly (ADP-ribose) polymerase (PARP) inhibitors: A-966492 and niraparib. Both compounds are potent inhibitors of PARP-1 and PARP-2, enzymes critical for DNA single-strand break repair. Their inhibition leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.

This comparison delves into their mechanism of action, potency, selectivity, and clinical development status, supported by experimental data. While niraparib is a clinically approved therapeutic, this compound remains a preclinical investigational compound.

Mechanism of Action

Both this compound and niraparib are small molecule inhibitors that compete with the binding of NAD+ to the catalytic domain of PARP enzymes, primarily PARP-1 and PARP-2.[1][2] By blocking PARP enzymatic activity, they prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). The persistence of unrepaired SSBs leads to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[1][3]

An additional mechanism of action for PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the release of PARP from the DNA damage site.[4] This trapped complex can itself be cytotoxic as it interferes with DNA replication and transcription. The trapping efficiency varies among different PARP inhibitors and contributes to their overall anti-tumor activity.[4]

Data Presentation: Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and niraparib against various PARP family members.

Table 1: Comparative Potency of this compound and Niraparib

CompoundTargetPotency (Ki, nM)Potency (IC50, nM)
This compound PARP-11[5][6][7]1 (whole cell)[5][6]
PARP-21.5[5][6][7]-
Niraparib PARP-1-3.8[1]
PARP-2-2.1[1]

Table 2: Selectivity Profile of this compound and Niraparib (IC50, nM)

TargetThis compound[8][9]Niraparib[1][4]
PARP-1 Potent Inhibition3.8
PARP-2 Potent Inhibition2.1
PARP-3 >100-fold selective over PARP-3>100-fold selective over other PARPs
TNKS1 (PARP-5a) >1000-fold selective over TNKS1-
PARP-10 No significant inhibition-
PARP-14 No significant inhibition-

Note: Direct, side-by-side comparative IC50 values for both compounds against a full panel of PARP enzymes from a single study are limited. The data presented is compiled from multiple sources.

Experimental Protocols

PARP Enzymatic Assay (Radiometric)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of radioactively labeled NAD+ into a substrate, typically histones.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT

  • [³H]-NAD+

  • Activated DNA (e.g., salmon sperm DNA)

  • Histone H1 (substrate)

  • This compound or niraparib (test inhibitors)

  • 20% Trichloroacetic Acid (TCA)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in the assay buffer containing recombinant PARP enzyme, activated DNA, and histone H1.

  • Add serial dilutions of the test inhibitor (this compound or niraparib) or vehicle control (DMSO) to the reaction mixture in the wells of a 96-well plate.

  • Initiate the reaction by adding [³H]-NAD+.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding ice-cold 20% TCA. This precipitates the proteins, including the histones with incorporated [³H]-ADP-ribose.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 10% TCA to remove unincorporated [³H]-NAD+.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell-based assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a test compound.[5][6][8][9]

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)

  • Cell culture medium and supplements

  • This compound or niraparib

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.[6]

  • Treat the cells with a range of concentrations of this compound or niraparib. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • Equilibrate the plates to room temperature for approximately 30 minutes.[9]

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[9]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control and determine the IC₅₀ values.

Mandatory Visualization

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Inhibition cluster_Repair DNA Repair cluster_Replication Replication Stress cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP-1/2 DNA_SSB->PARP1_2 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_2->PAR_synthesis catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1_2->Replication_Fork_Collapse inhibition leads to Repair_Proteins DNA Repair Proteins (XRCC1, etc.) PAR_synthesis->Repair_Proteins recruits Inhibitors This compound / Niraparib Inhibitors->PARP1_2 inhibits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation HR_Proficient HR Proficient Cells DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA-/-) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis synthetic lethality Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP Inhibition Signaling Pathway

Experimental_Workflow cluster_Enzymatic PARP Enzymatic Assay cluster_Cellular Cell Viability Assay (CellTiter-Glo) E1 Prepare Reaction Mix (PARP Enzyme, DNA, Histones) E2 Add Inhibitor (this compound or Niraparib) E1->E2 E3 Initiate with [3H]-NAD+ E2->E3 E4 Incubate E3->E4 E5 Stop with TCA & Filter E4->E5 E6 Scintillation Counting E5->E6 E7 Calculate IC50 E6->E7 C1 Seed Cells in Plate C2 Add Inhibitor (this compound or Niraparib) C1->C2 C3 Incubate (e.g., 72h) C2->C3 C4 Add CellTiter-Glo Reagent C3->C4 C5 Incubate & Lyse C4->C5 C6 Measure Luminescence C5->C6 C7 Calculate IC50 C6->C7

Caption: Experimental Workflow Comparison

Comparative Discussion

Potency: Both this compound and niraparib are highly potent inhibitors of PARP-1 and PARP-2, with inhibitory constants in the low nanomolar range.[1][5][6][7] This high potency translates to effective inhibition of PARP activity at low concentrations in both enzymatic and cell-based assays.

Selectivity: this compound has been shown to be highly selective for PARP-1 and PARP-2 over other PARP family members like PARP-3 and the tankyrases (TNKS1/2).[8][9] Similarly, niraparib is reported to be at least 100-fold more selective for PARP-1 and PARP-2 compared to other PARP isoforms.[1] High selectivity is a desirable characteristic for a targeted therapy as it can minimize off-target effects and associated toxicities.

Clinical Development: This is the most significant point of differentiation between the two compounds. Niraparib (marketed as Zejula®) is an FDA-approved drug for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[10] In contrast, this compound is a preclinical compound that has been used extensively as a research tool to investigate the role of PARP inhibition.[5][6] There is no publicly available information to suggest that this compound has entered clinical trials.

Pharmacokinetics: Preclinical studies have shown that this compound is orally bioavailable and can cross the blood-brain barrier.[5] Niraparib also has good oral bioavailability and has demonstrated the ability to penetrate the blood-brain barrier in preclinical models, which is a significant advantage for treating brain metastases.[11]

Conclusion

Both this compound and niraparib are potent and selective inhibitors of PARP-1 and PARP-2. Their primary distinction lies in their developmental stage. Niraparib has successfully navigated the rigorous process of clinical trials and is now an established therapeutic option for a subset of cancer patients. This compound, while a valuable tool for preclinical research, has not progressed into clinical development. The extensive clinical data available for niraparib provides a comprehensive understanding of its efficacy and safety profile in humans, a level of evidence that is absent for this compound. Future research may focus on direct comparative studies to further elucidate the nuanced differences in their biological activities and potential therapeutic applications.

References

Confirming A-966492 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. We present a comparative analysis of this compound with other well-established PARP inhibitors, supported by experimental data and detailed protocols for key assays.

Introduction to this compound and PARP Inhibition

This compound is a highly potent and selective inhibitor of PARP1 and PARP2, with reported Ki values of 1 nM and 1.5 nM, respectively, and an EC50 of 1 nM in a whole-cell assay.[1] PARP enzymes, particularly PARP1, play a critical role in the cellular response to DNA damage. Upon detecting a DNA single-strand break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery. By inhibiting PARP activity, compounds like this compound prevent the repair of single-strand breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication, a concept known as synthetic lethality, particularly effective in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).

Confirming that a compound like this compound engages its intended target, PARP1, within the complex cellular environment is a critical step in drug development. This guide explores and compares three distinct and robust methods for verifying the cellular target engagement of PARP inhibitors.

Comparative Efficacy of PARP Inhibitors

The following table summarizes the in vitro and cellular potency of this compound in comparison to other widely used PARP inhibitors. This data provides a quantitative basis for evaluating the relative efficacy of these compounds.

CompoundTarget(s)Biochemical Potency (IC50/Ki)Cellular Potency (IC50/EC50)Reference(s)
This compound PARP1, PARP2Ki: 1 nM (PARP1), 1.5 nM (PARP2)EC50: 1 nM (whole cell assay)[1]
OlaparibPARP1, PARP2IC50: 5 nM (PARP1), 1 nM (PARP2)IC50: 4.2 - 19.8 µM (MTT, various cell lines); 0.6 - 3.2 µM (colony formation, various cell lines)[2]
RucaparibPARP1, PARP2, PARP3IC50: 0.8 nM (PARP1), 0.5 nM (PARP2)IC50: 2.8 nM (PAR assay, UWB1.289 cells)[3][4]
VeliparibPARP1, PARP2Ki: 5.2 nM (PARP1), 2.9 nM (PARP2)IC50: 133.5 µM (Ishikawa cells)[5][6]
NiraparibPARP1, PARP2IC50: 3.8 nM (PARP1), 2.1 nM (PARP2)IC50: 2.8 nM (PARP1), 0.6 nM (PARP2) (in vitro); 7.487 - 58.98 µM (MTS, various ovarian cancer cell lines)[7][8]
TalazoparibPARP1, PARP2IC50: 0.57 nM (PARP1)IC50: <0.0005 µM (PARylation assay, HeLa cells); 0.003 - 0.015 µM (cytotoxicity, MX-1 and Capan-1 cells)[9][10]

Signaling Pathway and Experimental Workflows

To visually conceptualize the mechanism of PARP inhibition and the methods to assess it, the following diagrams are provided.

PARP1 Signaling Pathway PARP1 Signaling in DNA Repair and its Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR A966492 This compound A966492->PARP1 inhibits Repair_complex DNA Repair Protein Recruitment PAR->Repair_complex recruits DNA_repair DNA Repair Repair_complex->DNA_repair Experimental Workflows Workflows for Confirming PARP1 Target Engagement cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 In-Cell Western (PAR Assay) cluster_2 Cellular Target Engagement by Accumulation of Mutant (CeTEAM) CETSA_1 Treat cells with This compound or vehicle CETSA_2 Heat shock at various temperatures CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble fraction CETSA_2->CETSA_3 CETSA_4 Quantify soluble PARP1 (e.g., Western Blot, AlphaScreen) CETSA_3->CETSA_4 ICW_1 Treat cells with This compound or vehicle ICW_2 Induce DNA damage (e.g., H2O2) ICW_1->ICW_2 ICW_3 Fix and permeabilize cells ICW_2->ICW_3 ICW_4 Incubate with anti-PAR antibody ICW_3->ICW_4 ICW_5 Detect and quantify PAR levels ICW_4->ICW_5 CeTEAM_1 Transfect cells with destabilized PARP1-reporter fusion CeTEAM_2 Treat cells with This compound or vehicle CeTEAM_1->CeTEAM_2 CeTEAM_3 Lyse cells or perform live-cell imaging CeTEAM_2->CeTEAM_3 CeTEAM_4 Quantify reporter signal (e.g., GFP fluorescence, Luciferase) CeTEAM_3->CeTEAM_4

References

A-966492 Specificity Profile: A Comparative Analysis Against Other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic specificity of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The following sections present quantitative data, experimental methodologies, and visual representations to objectively assess its performance relative to other enzymes and alternative PARP inhibitors.

Introduction to this compound

This compound is a novel and potent benzimidazole carboxamide inhibitor of PARP1 and PARP2.[1] It has demonstrated significant efficacy in preclinical cancer models, both as a single agent and in combination with DNA-damaging agents.[1][2] Its mechanism of action involves the inhibition of PARP-mediated DNA repair, leading to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.

Comparative Inhibitory Activity of this compound

The following table summarizes the inhibitory activity of this compound against a panel of PARP family enzymes, with a comparison to other well-characterized PARP inhibitors, veliparib and niraparib. This data highlights the selectivity profile of this compound.

EnzymeThis compound IC50 (nM)Veliparib IC50 (nM)Niraparib IC50 (nM)This compound Ki (nM)
PARP12.92.91.31[1]
PARP21.81.80.71.5[1]
PARP31300>10000180N/A
TNKS1>10000>10000>10000N/A
PARP10>10000>10000>10000N/A
PARP14>10000>10000>10000N/A

Data for IC50 values for this compound, veliparib, and niraparib are from a comparative study.[3][4][5] N/A indicates that the data was not available in the cited sources.

Experimental Protocols

The following methodologies were employed to determine the inhibitory activity of this compound.

PARP Enzyme Inhibition Assay (for IC50 Determination)

In vitro enzymatic activity assays were conducted to determine the IC50 values of this compound against six PARP family enzymes.[4] The general protocol involved the following steps:

  • Reaction Mixture Preparation: The assays were performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA, and 1 mM DTT.

  • Enzyme and Substrate Addition: Recombinant PARP enzymes were incubated with the inhibitor (this compound) at varying concentrations. The enzymatic reaction was initiated by the addition of NAD+ and biotinylated substrate peptide.

  • Incubation: The reaction mixtures were incubated at room temperature to allow for the poly(ADP-ribosyl)ation of the substrate.

  • Detection: The amount of biotinylated and poly(ADP-ribosyl)ated substrate was quantified using a chemiluminescent detection method.

  • Data Analysis: IC50 values were calculated from the concentration-response curves generated from the experimental data.[4]

PARP Ki Determination Assay

The determination of the inhibition constant (Ki) for this compound against PARP1 and PARP2 was conducted using a cell-free enzymatic assay.[1]

  • Reaction Buffer: The assay was conducted in a buffer containing 50 mM Tris, pH 8.0, 1 mM dithiothreitol (DTT), and 4 mM MgCl2.[1]

  • Reaction Components: The reaction mixture included 1.5 μM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM slDNA, and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.[1]

  • Inhibition and Initiation: this compound was added at various concentrations. The reaction was initiated by adding a mixture of NAD+ substrate to the enzyme mixture.[1]

  • Termination: The reaction was stopped by the addition of 1.5 mM benzamide.[1]

  • Detection and Analysis: The amount of incorporated [3H]-ADP-ribose was measured using a scintillation counter. Ki values were then determined from inhibition curves at various substrate concentrations.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PARP signaling pathway and the general experimental workflow for determining enzyme inhibition.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and Signaling cluster_2 Cellular Response cluster_3 Inhibition DNA_Damage DNA Single-Strand Break PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 recruits and activates PAR Poly(ADP-ribose) Polymer (PAR) PARP1_2->PAR synthesizes DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival A966492 This compound A966492->PARP1_2 inhibits

Caption: PARP Signaling Pathway Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition and Analysis reagents Prepare Reaction Buffer and Reagents mix Combine Buffer, Enzyme, and Inhibitor reagents->mix enzyme Prepare Enzyme Stock Solution enzyme->mix inhibitor Prepare Serial Dilutions of this compound inhibitor->mix initiate Initiate Reaction with Substrate (NAD+) mix->initiate incubate Incubate at Room Temperature initiate->incubate terminate Terminate Reaction incubate->terminate detect Measure Enzyme Activity terminate->detect analyze Calculate IC50/Ki Values detect->analyze

References

Safety Operating Guide

Proper Disposal of A-966492: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to specific procedures for the proper disposal of the chemical compound A-966492. This potent PARP1/2 inhibitor requires careful handling to ensure personnel safety and environmental protection.

As a first step, it is imperative to consult the Safety Data Sheet (SDS) for this compound, which provides comprehensive information on its hazards, handling, and disposal. Chemical manufacturers and suppliers, such as MedchemExpress and Selleck Chemicals, provide these documents. The SDS will detail the specific regulatory requirements for waste disposal.

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material and collected in a sealed container for disposal.

Disposal Procedures for this compound Waste

The primary method for the disposal of this compound and any contaminated materials is to treat it as hazardous chemical waste.

Key Disposal Steps:

  • Collection: All waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations regarding chemical waste disposal.

Under no circumstances should this compound be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated. The specific decontamination procedure should be in accordance with the laboratory's standard operating procedures for handling potent compounds and as guided by the SDS.

Quantitative Data Summary

ParameterValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₈H₁₇FN₄ON/A
Molecular Weight 324.35 g/mol N/A
CAS Number 934162-61-5N/A

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A966492_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Securely Seal and Label Container C->D E Store in Secure, Ventilated Area D->E F Arrange for Professional Waste Disposal E->F

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Handling of A-966492: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like A-966492, a novel and potent inhibitor of PARP1 and PARP2, is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, fostering a secure laboratory environment.

This compound is a small molecule inhibitor with significant biological activity, necessitating careful handling to minimize exposure risk. The following procedures are based on available safety data sheets and general best practices for managing potent solid compounds.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound in its solid form or in solution, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment.

Engineering Controls:

  • Ventilation: All handling of powdered this compound should occur in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent inhalation of airborne particles.

  • Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing stock solutions, the use of a containment balance enclosure or a powder-safe hood is strongly recommended.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Wear nitrile gloves at all times. It is advisable to double-glove, especially when handling the pure solid or concentrated solutions. Ensure gloves are compatible with the solvents being used (e.g., DMSO).

  • Body Protection: A fully buttoned laboratory coat should be worn. For larger quantities or in situations with a higher risk of contamination, a disposable gown is recommended.

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator appropriate for chemical dusts and mists should be used.

Quantitative Safety Data Summary

The following table summarizes key safety-related quantitative information for this compound. It is important to note that specific occupational exposure limits (OELs) for this compound have not been established; therefore, it should be handled as a potent compound with a precautionary OEL in the low µg/m³ range.

ParameterValue/RecommendationSource/Rationale
Physical State Solid (Powder)Supplier Information
Solubility Soluble in DMSOSupplier Information
Recommended Storage -20°C for up to 2 yearsSupplier Information
Occupational Exposure Limit (OEL) Not Established; Handle as potent compoundPrudent Practice
Recommended Glove Type NitrileGeneral Laboratory Safety
Recommended Eye Protection Chemical Safety GogglesGeneral Laboratory Safety
Recommended Engineering Control Chemical Fume Hood or Ventilated EnclosureGeneral Laboratory Safety

Handling and Disposal Workflow

Adherence to a strict, procedural workflow is critical for the safe handling and disposal of this compound. The following diagram illustrates the key steps from receiving the compound to its final disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Decontamination & Disposal Receive Receive Compound - Verify Integrity - Log in Inventory Store Store Appropriately (-20°C) Receive->Store Prep_Area Prepare Handling Area - Don PPE - Set up in Fume Hood Store->Prep_Area Weigh Weigh Compound - Use Containment - Minimize Dust Prep_Area->Weigh Dissolve Prepare Stock Solution - Add Solvent to Solid - Vortex to Dissolve Weigh->Dissolve Experiment Perform Experiment - Follow Protocol - Maintain Containment Dissolve->Experiment Decon_Glass Decontaminate Glassware - Rinse with Solvent - Wash Thoroughly Experiment->Decon_Glass Decon_Area Decontaminate Work Area - Wipe with appropriate solvent - Follow with detergent Experiment->Decon_Area Waste_Liquid Dispose of Liquid Waste - Unused solutions, rinsates - Collect in labeled waste container Decon_Glass->Waste_Liquid Waste_Solid Dispose of Solid Waste - Contaminated PPE, consumables - Place in sealed, labeled bag Decon_Area->Waste_Solid Waste_Seg Segregate Waste - Follow Institutional Guidelines - Store in designated area Waste_Solid->Waste_Seg Waste_Liquid->Waste_Seg Waste_Pickup Arrange for Waste Pickup - Contact EHS Waste_Seg->Waste_Pickup

Safe handling workflow for this compound.

Experimental Protocols: Safe Handling During Use

While specific experimental protocols will vary, the principles of safe handling remain constant.

Preparation of Stock Solutions:

  • Preparation: Before retrieving this compound from storage, ensure the chemical fume hood is clean and all necessary equipment (spatulas, weigh paper, vials, solvent) is inside. Don all required PPE.

  • Weighing: To minimize the generation of airborne dust, weigh the compound carefully on weigh paper or in a weigh boat within a containment balance enclosure or in the fume hood with the sash lowered as much as is practical.

  • Solubilization: Add the desired volume of solvent (e.g., DMSO) directly to the vial containing the weighed solid. Cap the vial securely and vortex until the solid is completely dissolved.

Dilutions and Use in Assays:

  • All subsequent dilutions of the stock solution should be performed within the chemical fume hood.

  • When adding the compound to cell cultures or other experimental systems, take care to avoid splashes and aerosols.

  • Clearly label all tubes and plates containing this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Liquid Waste: All solutions containing this compound, including experimental media and rinsates from decontaminated glassware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) should be collected in a sealed plastic bag, labeled as hazardous waste, and placed in a designated solid waste container.

  • Decontamination: Work surfaces should be decontaminated by wiping with a solvent known to dissolve this compound (e.g., 70% ethanol), followed by a thorough cleaning with a laboratory detergent. All cleaning materials should be disposed of as solid hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste. Never dispose of this compound down the drain or in the regular trash.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.